tert-Butyl 3-amino-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-aminoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGKIFRHQLVSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719871 | |
| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-58-7 | |
| Record name | tert-Butyl 3-amino-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-amino-1H-indazole-1-carboxylate synthesis protocol
An In-depth Technical Guide to the Synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound, a key building block in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the indazole ring system to yield 3-amino-1H-indazole from an appropriate benzonitrile precursor. The subsequent step is the selective N-Boc protection of the indazole ring's nitrogen atom.
Reaction Scheme:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and represent a reliable method for the synthesis of the target molecule.[1][2]
Step 1: Synthesis of 3-Amino-1H-indazole
This procedure outlines the formation of the indazole ring from 2-fluorobenzonitrile.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-Amino-1H-indazole.
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).[1]
-
Heat the reaction mixture in a sealed tube at reflux temperature for 4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture to dryness.[1]
-
The resulting solid can be purified by recrystallization from ethanol to afford 3-amino-1H-indazole as a pale-yellow solid.[1]
Step 2: Synthesis of this compound
This protocol details the selective N-Boc protection of 3-amino-1H-indazole.
Experimental Workflow:
Caption: Workflow for the Boc protection of 3-Amino-1H-indazole.
Procedure:
-
To a solution of 3-amino-1H-indazole (5.0 mmol) in dichloromethane (40 ml), add 4-dimethylaminopyridine (DMAP) (5.0 mmol).[1]
-
Cool the reaction mixture to 0 °C (273 K) in an ice bath.[1]
-
Add di-tert-butyl dicarbonate (Boc anhydride) (5.0 mmol) to the cooled mixture.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.[1]
-
Monitor the progress of the reaction by TLC.[1]
-
After completion, dilute the reaction mixture with dichloromethane (50 ml).[1]
-
Wash the organic layer with water and then with brine (25 ml each).[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20–30%) to yield this compound.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of the analogous 5-bromo-tert-butyl 3-amino-1H-indazole-1-carboxylate, which can be considered indicative for the synthesis of the non-brominated target compound.
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |
| 1 | 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate, Ethanol | Sealed tube, 343 K (70 °C), 4 h | 5-Bromo-1H-indazol-3-amine | 90%[1] |
| 2 | 5-Bromo-1H-indazol-3-amine | Boc anhydride, DMAP, Dichloromethane | 273 K to room temp., 15 h | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate | 62%[1] |
Note: Yields for the synthesis of the non-brominated this compound are expected to be in a similar range. Optimization of reaction conditions may lead to improved yields.
Safety and Handling
-
2-Fluorobenzonitrile: Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Hydrazine hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Boc anhydride: A moisture-sensitive solid. Handle in a dry environment.
-
DMAP: Toxic and corrosive. Avoid skin contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
Technical Guide: Physicochemical Properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the known physicochemical properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate. Due to the limited availability of experimentally derived data for this specific compound, this document primarily presents computational predictions and offers generalized experimental protocols for the determination of key physicochemical characteristics.
Core Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that a significant portion of this data is derived from computational models and has not been experimentally verified.
| Property | Value | Data Type |
| Molecular Formula | C₁₂H₁₅N₃O₂ | |
| Molecular Weight | 233.27 g/mol | |
| CAS Number | 1204298-58-7 | |
| Boiling Point | 395.3 ± 34.0 °C at 760 mmHg | Calculated |
| Density | 1.2 ± 0.1 g/cm³ | Calculated |
| Melting Point | Not Available | |
| Flash Point | 192.8 ± 25.7 °C | Calculated |
| logP (Octanol-Water Partition Coefficient) | 2.2 | Calculated |
| pKa | Not Available | |
| Solubility | Expected to be soluble in organic solvents | Qualitative |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool. A fresh sample is then heated at a much slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. A narrow melting range (typically < 2 °C) is indicative of a pure compound.
Qualitative Solubility Assessment
This protocol outlines a systematic approach to determining the solubility of a compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.
Materials:
-
Test tubes and rack
-
Vortex mixer (optional)
-
Spatula or balance for measuring the compound
-
A selection of solvents:
-
Water (deionized)
-
5% (w/v) aqueous Sodium Hydroxide (NaOH)
-
5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃)
-
5% (v/v) aqueous Hydrochloric Acid (HCl)
-
Organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.
-
Procedure:
-
Initial Solvent Screening:
-
Approximately 10-20 mg of this compound is placed into a series of labeled test tubes.
-
To each tube, 1 mL of a different solvent is added.
-
The tubes are agitated (e.g., by vortexing or vigorous shaking) for 1-2 minutes.
-
A visual inspection is made to determine if the compound has dissolved completely, partially, or not at all. Observations are recorded.
-
-
Acid-Base Solubility:
-
If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to identify potential functional groups.
-
Basic Solution Test: To a fresh sample, 5% NaOH is added. If it dissolves, it suggests the presence of an acidic functional group. A subsequent test with the weaker base, 5% NaHCO₃, can help differentiate between strong and weak acids.
-
Acidic Solution Test: If insoluble in water and basic solutions, a fresh sample is tested with 5% HCl. Dissolution indicates the presence of a basic functional group, such as an amine.
-
Workflow and Pathway Visualizations
The following diagrams illustrate logical workflows relevant to the characterization of a new chemical entity like this compound.
Technical Guide: Characterization and Applications of tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS No. 1204298-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characterization and synthetic utility of tert-butyl 3-amino-1H-indazole-1-carboxylate, identified by CAS number 1204298-58-7. This compound is a key heterocyclic building block in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of complex, biologically active molecules, most notably kinase inhibitors for oncological applications. This document compiles available data on its physicochemical properties, synthesis, and spectroscopic characterization, and discusses its role in the development of targeted therapeutics. While direct biological activity data for this specific intermediate is limited, its structural contribution to potent inhibitors of signaling pathways will be explored.
Chemical Identity and Physicochemical Properties
This compound is a substituted indazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position of the indazole ring and an amino group at the C3 position. This strategic placement of functional groups makes it a versatile synthon for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1204298-58-7 | N/A |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [1] |
| Molecular Weight | 233.27 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Appearance | White to off-white powder | N/A |
| Boiling Point | 395.3±34.0 °C (Predicted) | [2] |
| Density | 1.24±0.1 g/cm³ (Predicted) | [2] |
| Storage Conditions | 2-8 °C, under inert gas | [2] |
Synthesis and Purification
The synthesis of this compound analogs typically involves the protection of the indazole nitrogen followed by functional group manipulations. A representative synthetic protocol for a structurally similar compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, is detailed below, which can be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of a Boc-Protected 3-Aminoindazole Derivative
This protocol describes the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which follows a similar logic for the non-brominated target compound.[3][4]
Step 1: Formation of 3-Aminoindazole Precursor The synthesis often starts from a substituted 2-fluorobenzonitrile derivative which is cyclized with hydrazine to form the 3-aminoindazole core.[5]
Step 2: Boc Protection
-
To a solution of the 3-amino-indazole precursor (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20-30%).[3][4]
Figure 1: Synthetic Workflow
Caption: General workflow for the Boc protection of 3-amino-1H-indazole.
Spectroscopic Characterization
Table 2: Representative Spectroscopic Data for a Related Indazole Derivative (3-tert-Butoxycarbonyl-1H-indazole)
| Technique | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ 13.40 (1H, s), 8.15 (1H, d, J = 8.1 Hz), 7.90 (1H, d, J = 8.4 Hz), 7.47-7.42 (1H, m), 7.30 (1H, m), 1.72 (9H, s) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.42, 81.98, 111.91, 121.63, 122.04, 122.81, 126.83, 137.39, 141.63, 162.54 | [2] |
| IR (neat) | 3258, 1710, 1621, 1235 cm⁻¹ | [2] |
| HRMS (ESI) | Calcd for C₁₂H₁₄N₂O₂ (M+Na) 241.0947. Found 241.0946. | [2] |
Role in Drug Discovery and Development
The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] The 3-aminoindazole core, in particular, is a key hinge-binding fragment for many kinase inhibitors.[1][5][7] this compound serves as a critical intermediate, allowing for the controlled and regioselective introduction of the indazole core into larger, more complex molecules.
The Boc-protecting group on the N1 position prevents unwanted side reactions during subsequent synthetic steps, and the amino group at the C3 position provides a handle for further derivatization, often through amide bond formation or cross-coupling reactions.
Signaling Pathway Context: A Building Block for Kinase Inhibitors
Kinases are a class of enzymes that play a central role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aminoindazole scaffold has been successfully incorporated into inhibitors targeting various kinases, including FLT3, PDGFRα, and Kit.[5] These inhibitors often bind to the ATP-binding pocket of the kinase, competing with the endogenous ATP.
Figure 2: Role in Kinase Inhibitor Synthesis
Caption: Logical relationship of the intermediate to the final kinase inhibitor.
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure and strategically placed functional groups enable the efficient synthesis of complex indazole-containing molecules with significant therapeutic potential. While this compound itself is not typically the final active pharmaceutical ingredient, its role as a foundational building block for a new generation of targeted therapies, particularly kinase inhibitors, is of critical importance to drug discovery and development professionals. Further research into novel synthetic routes and applications of this and related indazole synthons will continue to fuel the development of innovative therapeutics.
References
- 1. tert-Butyl 7-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19063674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. journals.iucr.org [journals.iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl 3-formyl-1H-indazole-1-carboxylate,氨基酸和特殊氨基酸-氨基酸,楚肽生物 - 楚肽生物科技 [apeptides.com]
Spectroscopic and Structural Elucidation of tert-Butyl 3-amino-1H-indazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data of Isomeric Analogs
To facilitate the characterization of tert-Butyl 3-amino-1H-indazole-1-carboxylate, spectroscopic data for its isomers, tert-butyl 6-amino-1H-indazole-1-carboxylate and tert-butyl 7-amino-1H-indazole-1-carboxylate, are presented below. These data provide a reference for the expected chemical shifts and spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data of tert-Butyl 6-amino-1H-indazole-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.71 | s | 9H | Boc group |
| 4.02 | s | 2H | NH₂ |
Solvent: CDCl₃[1]
Mass Spectrometry (MS) Data
LC-MS Data of 1-BOC-5-amino-indazole
| m/z | Interpretation |
| 134 | [M-Boc + H]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of indazole derivatives. These protocols are based on standard practices reported for similar compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[2] Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
-
¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Data are reported as chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constants (J) in Hertz (Hz).
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrophotometer.[3] Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectra are typically recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples are typically dissolved in a suitable solvent like acetonitrile or methanol and introduced into the mass spectrometer via direct infusion or liquid chromatography. The data is acquired in positive or negative ion mode, and the measured mass-to-charge ratio (m/z) is compared to the calculated exact mass of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
A Comprehensive Technical Guide to tert-Butyl 3-amino-1H-indazole-1-carboxylate: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 3-amino-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This document provides detailed experimental protocols, comprehensive data summaries, and visualizations of relevant chemical and biological pathways to support researchers in their drug discovery and development endeavors.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the indazole core is crucial for modulating biological activity. This compound, with its protected indazole nitrogen and a reactive amino group at the 3-position, serves as a versatile intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for sequential and site-selective modifications.
Physicochemical and Spectroscopic Data
Precise characterization of this compound is essential for its effective use in synthesis. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 1204298-58-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₅N₃O₂ | [4] |
| Molecular Weight | 233.27 g/mol | [4] |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data for a related compound, 3-tert-Butoxycarbonyl-1H-indazole, shows characteristic peaks for the indazole core and the Boc group. For the title compound, expected signals would include aromatic protons of the indazole ring, a broad singlet for the amino protons, and a singlet for the tert-butyl protons.[5] |
| ¹³C NMR | Expected signals would include those for the aromatic carbons of the indazole ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the tert-butyl group.[5] |
| IR (Infrared) Spectroscopy | Expected characteristic absorption bands would include N-H stretching for the amino group, C=O stretching for the carbamate, and C-H stretching for the aromatic and aliphatic moieties.[5] |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ would be observed at m/z 234.12. |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from a readily available 2-fluorobenzonitrile derivative. The first step involves the formation of the 3-aminoindazole core via reaction with hydrazine, followed by the protection of the indazole nitrogen with a Boc group.
General Synthetic Workflow
Detailed Experimental Protocol
This protocol is adapted from the synthesis of a structurally similar analog, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[6]
Step 1: Synthesis of 3-Amino-1H-indazole
-
Materials: 2-Fluorobenzonitrile, Hydrazine hydrate (99%), Ethanol.
-
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).
-
Heat the reaction mixture in a sealed tube at the reflux temperature of ethanol for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford 3-amino-1H-indazole.
-
Step 2: Synthesis of this compound
-
Materials: 3-Amino-1H-indazole, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 3-amino-1H-indazole (5.0 mmol) in dichloromethane (40 ml), add DMAP (5.0 mmol).
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate (5.0 mmol).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (50 ml) and wash with water and brine (25 ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude compound by column chromatography on silica gel (e.g., 20–30% ethyl acetate in hexane) to afford this compound.[7]
-
Reactivity and Applications in Synthesis
The presence of the Boc-protected indazole and the free 3-amino group makes this compound a versatile building block for a variety of chemical transformations.
Reactions at the 3-Amino Group
The primary amino group at the 3-position is nucleophilic and can readily participate in reactions such as:
-
N-Arylation and N-Alkylation: The amino group can be functionalized through cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents.[8][9]
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or coupling reagents allows for the synthesis of a wide range of amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones followed by reduction provides access to N-alkylated products.
Reactions following Boc Deprotection
The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in an organic solvent) to liberate the N-H of the indazole ring.[10][11] This allows for subsequent functionalization at the N1 position, including:
-
N-Arylation: Palladium- or copper-catalyzed N-arylation introduces aryl or heteroaryl groups.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles introduces alkyl substituents.
This sequential functionalization strategy is a powerful tool for creating diverse libraries of substituted indazoles for structure-activity relationship (SAR) studies.
Application in the Synthesis of the PI3Kβ Inhibitor GSK2636771
A prominent application of this compound is in the synthesis of GSK2636771, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[12][13] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[14]
The PI3K/Akt/mTOR Signaling Pathway
Synthetic Strategy for GSK2636771
The synthesis of GSK2636771 leverages the reactivity of this compound. A plausible synthetic route involves a multi-step sequence, likely including a key cross-coupling reaction to introduce the pyrimidine moiety.
Representative Experimental Protocol for a Key Coupling Step (Buchwald-Hartwig Amination)
The following is a general procedure for a Buchwald-Hartwig amination, a likely key step in the synthesis of GSK2636771. Specific conditions would need to be optimized for the particular substrates.
-
Materials: this compound, Aryl halide (e.g., a chloropyrimidine derivative), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous solvent (e.g., dioxane or toluene).
-
Procedure:
-
In an oven-dried flask, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the efficient construction of complex, biologically active molecules. The successful application of this synthon in the development of the PI3Kβ inhibitor GSK2636771 highlights its importance in modern drug discovery. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this key intermediate in their own synthetic endeavors.
References
- 1. cenmed.com [cenmed.com]
- 2. 1204298-58-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound|CAS 1204298-58-7|3ASenrise|製品詳細 [tci-chemical-trading.com]
- 4. tert-Butyl 7-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19063674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Aminoindazole Core: A Technical Guide to Synthesis and Functionalization for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, biologically active compounds, particularly kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of kinases has cemented its role as a critical hinge-binding fragment in the design of targeted therapies. This technical guide provides an in-depth overview of the synthesis of the 3-aminoindazole core and the subsequent functionalization of its reactive amino group. While the initial query explored the use of 3-aminoindazole as a protecting group, a comprehensive literature review reveals this to be a misconception. Instead, this molecule serves as a versatile building block, with its own amino group being a key site for derivatization to modulate pharmacological activity. This guide presents detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the effective utilization of this important scaffold in drug development programs.
Synthesis of the 3-Aminoindazole Core
The construction of the 3-aminoindazole ring system is a critical first step. Several synthetic strategies have been developed, with the choice of route often depending on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Cyclization of 2-Halobenzonitriles with Hydrazine
One of the most common and direct methods for synthesizing 3-aminoindazoles is the nucleophilic aromatic substitution (SNAr) reaction of an ortho-halobenzonitrile with hydrazine.[1][2] The reactivity of the halogen is crucial, with fluorine being the most effective leaving group, followed by chlorine.[3]
Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile [1]
-
Materials: 2-Fluorobenzonitrile, hydrazine hydrate, n-butanol.
-
Procedure:
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approx. 117 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
The following diagram illustrates the general workflow for the synthesis of the 3-aminoindazole core via this method.
Caption: Synthesis of 3-Aminoindazole via Cyclization.
Palladium-Catalyzed Arylation and Cyclization
An alternative approach for substrates where the SNAr reaction is sluggish (e.g., with 2-bromobenzonitriles) involves a two-step process: a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[3] This method offers a broader substrate scope for less activated aryl halides.
Functionalization of the 3-Amino Group
The exocyclic amino group at the 3-position is a primary site for derivatization, allowing for the introduction of various side chains to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The two main types of functionalization are N-acylation and N-alkylation.
N-Acylation of 3-Aminoindazole
The N-acylation of the 3-amino group is a straightforward and widely used method to introduce amide functionalities. This is often a key step in the synthesis of kinase inhibitors, where the acyl group can interact with the ribose-binding pocket or other regions of the ATP-binding site.[4]
Experimental Protocol: General Procedure for N-Acylation [4]
-
Materials: 3-Aminoindazole derivative, acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt/EDC), base (e.g., DIPEA, triethylamine), and an aprotic solvent (e.g., DMF, DCM).
-
Procedure (using an acyl chloride):
-
Dissolve the 3-aminoindazole (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF under an inert atmosphere.
-
Add a suitable base, such as triethylamine or pyridine (1.1-1.5 eq).
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0-1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The following table summarizes representative quantitative data for the N-acylation of 3-aminoindazoles.
| Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Cyclopropanecarbonyl chloride | Pyridine | Not specified | Not specified, used in a multi-step synthesis | [4] |
| Phenyl chloroformate | Pyridine | Not specified | 40 | [4] |
The general workflow for N-acylation is depicted below.
Caption: General Workflow for N-Acylation of 3-Aminoindazole.
N-Alkylation of 3-Aminoindazole
N-alkylation of the 3-amino group introduces alkyl substituents, which can be used to probe steric and electronic requirements of a binding pocket or to improve properties such as solubility and cell permeability. It is important to note that alkylation can also occur on the indazole ring nitrogens (N1 and N2), and regioselectivity can be an issue.[5][6] Often, a mixture of products is obtained, with the ratio depending on the reaction conditions.[5]
Experimental Protocol: N-Alkylation with Aminoalkyl Halides [5][6]
-
Materials: 3-Aminoindazole, aminoalkyl halide (e.g., 2-chloro-N,N-dimethylethylamine), base (e.g., NaH, K2CO3), and a polar aprotic solvent (e.g., DMF).
-
Procedure:
-
To a suspension of a base like sodium hydride in anhydrous DMF, add a solution of 3-aminoindazole (1.0 eq) in DMF at 0 °C.
-
Stir the mixture at room temperature for a period to allow for deprotonation.
-
Add the aminoalkyl halide (1.0-1.2 eq) and heat the reaction mixture (e.g., to 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Separate the regioisomers (N3-alkylated, N1-alkylated, and N2-alkylated products) by column chromatography.
-
The reaction of 3-aminoindazole with aminoalkyl halides can lead to a mixture of 3-(substituted amino)indazoles and 1-(substituted amino)indazoles.[5] The following table provides an example of the product distribution.
| Alkylating Agent | Product Ratio (3-substituted : 1-substituted) | Reference |
| Aminoalkyl halides (general) | ~3 : 1 | [5] |
The logical relationship in the N-alkylation process is shown in the diagram below.
Caption: N-Alkylation of 3-Aminoindazole and Product Distribution.
Conclusion
3-Aminoindazole is a highly valuable and versatile scaffold in drug discovery, serving as a foundational building block rather than a protecting group. Its synthesis is well-established, and the exocyclic amino group provides a convenient handle for a wide range of functionalization reactions. A thorough understanding of the synthetic routes to the core and the methods for its derivatization, as outlined in this guide, is essential for researchers aiming to leverage the full potential of this privileged structure in the development of novel therapeutics. Careful control of reaction conditions is paramount, particularly in N-alkylation reactions, to achieve the desired regioselectivity and maximize the yield of the target compound.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to the Chemical Stability of Boc-Protected 3-Aminoindazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl-(1H-indazol-3-yl)carbamate, commonly referred to as Boc-protected 3-aminoindazole, is a crucial building block in medicinal chemistry and drug discovery. Its structure combines the versatile indazole scaffold, a privileged bicyclic heteroaromatic system found in numerous biologically active compounds, with the widely used tert-butyloxycarbonyl (Boc) protecting group. The chemical stability of such key intermediates is a critical parameter that influences their storage, handling, reaction compatibility, and the overall success of multi-step synthetic campaigns.
This technical guide provides an in-depth analysis of the chemical stability of Boc-protected 3-aminoindazole. While specific, comprehensive stability studies on this exact molecule are not extensively published, this document synthesizes foundational knowledge of the Boc protecting group's lability with the principles of forced degradation studies as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] Understanding these principles is essential for anticipating degradation pathways, developing robust analytical methods, and ensuring the quality and integrity of active pharmaceutical ingredients (APIs) and their intermediates.[1]
Physicochemical Properties and Stability Profile
The stability of Boc-3-aminoindazole is primarily dictated by the lability of the N-Boc (carbamate) linkage under specific environmental conditions. The indazole ring itself is generally stable but can be susceptible to certain oxidative or photolytic conditions. The Boc group is notoriously sensitive to acid but exhibits significant stability in neutral and basic media.[4][]
Predicted Stability under Various Conditions
The following table summarizes the expected stability profile of Boc-3-aminoindazole based on the known behavior of the tert-butyloxycarbonyl protecting group.
| Stress Condition | Predicted Stability | Rationale and Potential Degradation Products | Citations |
| Acidic (pH < 5) | Low | The N-Boc group undergoes rapid, acid-catalyzed hydrolysis (deprotection) to yield 3-aminoindazole, carbon dioxide, and isobutylene. This is the most significant liability of the molecule. | [4][][6][7][8][9][10] |
| Neutral (pH 6-8) | High | The Boc group is generally stable under neutral aqueous conditions at ambient temperature. | [4][][11] |
| Basic (pH > 9) | High | The carbamate linkage is resistant to basic hydrolysis and most nucleophiles, making it an orthogonal protecting group to base-labile groups like Fmoc. | [4][][7][11][12] |
| Oxidative | Moderate | While the Boc group is relatively stable, the electron-rich indazole ring system may be susceptible to oxidation. Forced studies with agents like H₂O₂ are necessary to confirm pathways. | [1][2] |
| Thermal | Moderate | The N-Boc group can be thermally labile at elevated temperatures, leading to deprotection. Prolonged exposure to high heat should be avoided. | [8][13][14] |
| Photolytic | Moderate | As with many aromatic heterocyclic compounds, exposure to UV or visible light may induce degradation. Photostability studies are recommended as per ICH Q1B guidelines. | [2][3] |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development used to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[1][2][3][15] These studies involve subjecting the compound to conditions more severe than those used in accelerated stability testing.[2][3]
Experimental Workflow for Stability Assessment
A systematic approach is required to evaluate the stability of Boc-3-aminoindazole. The workflow involves exposing the compound to a range of stress conditions and analyzing the resulting samples at various time points using a qualified analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for forced degradation studies.
Key Experimental Protocols
The following protocols are generalized methodologies for conducting forced degradation studies on Boc-3-aminoindazole, based on ICH guidelines.[1][2] The extent of degradation should ideally be targeted between 5-20% to avoid secondary degradation.
| Parameter | Acid Hydrolysis | Base Hydrolysis | Oxidation | Thermal Stress | Photostability |
| Stress Agent | 0.1 M HCl | 0.1 M NaOH | 3-30% H₂O₂ | Heat | Light (ICH Q1B) |
| Solvent | Acetonitrile/Water | Acetonitrile/Water | Acetonitrile/Water | Solid state and in solution | Solid state and in solution |
| Temperature | 60 °C (or RT) | 60 °C (or RT) | Room Temperature | 60-80 °C (increments of 10°C) | As per light chamber specs |
| Duration | Up to 72 hours | Up to 72 hours | Up to 72 hours | Up to 7 days | Overall illumination ≥ 1.2 million lux hours; Integrated near UV ≥ 200 watt hours/m² |
| Analysis | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection | RP-HPLC with UV/MS detection |
Protocol: Acid Hydrolysis
-
Prepare a 1 mg/mL stock solution of Boc-3-aminoindazole in acetonitrile.
-
In a volumetric flask, add a portion of the stock solution to an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 mg/mL in 0.1 M HCl / 50% Acetonitrile.
-
Incubate the solution in a water bath at 60 °C.
-
Withdraw aliquots at 0, 2, 8, 24, and 48 hours.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target analytical concentration.
-
Analyze by a validated stability-indicating HPLC method.
Potential Degradation Pathways
The most probable degradation pathway for Boc-3-aminoindazole is the acid-catalyzed cleavage of the Boc group.
Acid-Catalyzed Deprotection
Under acidic conditions, the carbonyl oxygen of the carbamate is protonated. This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (3-aminoindazole) and carbon dioxide.[8][9] The tert-butyl cation typically loses a proton to form isobutylene.[4][]
Caption: Acid-catalyzed degradation pathway of Boc-3-aminoindazole.
Summary and Recommendations
The chemical stability of Boc-protected 3-aminoindazole is dominated by the acid-labile nature of the N-Boc protecting group. It is expected to be highly stable under neutral and basic conditions but will degrade rapidly in the presence of acid. Stability towards oxidative, thermal, and photolytic stress should be experimentally determined through formal forced degradation studies.
Recommendations for Handling and Storage:
-
Storage: Store in a cool, dry, and dark place in well-sealed containers to minimize thermal and photolytic degradation.
-
Handling: Avoid contact with acidic substances, including acidic solvents, reagents, or chromatography media (e.g., silica gel) unless deprotection is the intended outcome.
-
Formulation/Reaction: For applications where the Boc group must remain intact, ensure that all reaction and purification conditions are maintained at a neutral or basic pH.[11] Use non-amine containing buffers like phosphate-buffered saline (PBS) if the molecule is to be used in aqueous media for biological assays.[4]
References
- 1. rjptonline.org [rjptonline.org]
- 2. scispace.com [scispace.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
An In-depth Technical Guide on the Solubility of tert-Butyl 3-amino-1H-indazole-1-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing detailed, generalized experimental protocols for determining its solubility in various organic solvents. Furthermore, this guide outlines the typical synthetic workflow for related compounds, offering insights into potential solvent systems for dissolution and purification. The methodologies presented are grounded in standard pharmaceutical research practices and are intended to equip researchers with the necessary tools to assess the solubility profile of this and similar molecules, a critical factor in drug discovery and development.
Introduction
This compound is a heterocyclic compound of significant interest in the synthesis of pharmacologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its solubility in organic solvents, a crucial property for its application in subsequent synthetic transformations and for its formulation as a potential drug candidate. Understanding the solubility of this intermediate in a range of organic solvents is paramount for process optimization, purification, and formulation development. This guide presents standardized methods for the experimental determination of both thermodynamic and kinetic solubility.
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. Commercial suppliers often indicate "No data available" for this parameter. However, qualitative information can be inferred from synthetic procedures for analogous compounds. For instance, the synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate involves the use of dichloromethane (DCM) as a reaction solvent and a mixture of ethyl acetate and hexane for purification by column chromatography.[1][2] This suggests that the parent compound, this compound, likely exhibits solubility in these and structurally similar organic solvents.
To address the absence of quantitative data, this guide provides detailed experimental protocols for researchers to determine the solubility in their laboratories. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dichloromethane | 25 | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Shake-Flask |
| Hexane | 25 | Data to be determined | Shake-Flask |
| Methanol | 25 | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Shake-Flask |
Experimental Protocols
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., dichloromethane, ethyl acetate, methanol, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility in mg/mL, accounting for the dilution factor.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[3] A similar approach can be adapted for organic solvents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected organic solvents
-
96-well plates
-
Plate reader capable of detecting turbidity (nephelometry) or a UV-Vis plate reader
-
Automated liquid handler (recommended)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the selected organic solvent to a series of wells.
-
Using an automated liquid handler or a multichannel pipette, add increasing volumes of the DMSO stock solution to the wells containing the organic solvent.
-
Mix the solutions thoroughly.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
-
Alternatively, the plate can be filtered, and the concentration of the solute in the filtrate can be determined by UV-Vis spectroscopy against a calibration curve.[4]
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Logical Relationship in Synthesis
The synthesis of this compound is analogous to that of its bromo-derivative. The following diagram illustrates the logical steps involved in such a synthesis, highlighting the points where solubility in organic solvents is critical.
References
Unveiling the Structural Landscape: A Technical Guide to tert-Butyl 3-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational properties of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Understanding the three-dimensional arrangement and structural nuances of this molecule is paramount for designing and developing novel therapeutics with enhanced efficacy and selectivity. This document summarizes key structural data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural elucidation.
Molecular Structure and Conformation
The core of this compound consists of a bicyclic indazole system, which is comprised of a fused benzene and pyrazole ring. The conformational flexibility of the molecule is largely dictated by the orientation of the bulky tert-butyl carboxylate group attached to the N1 position of the pyrazole ring.
In the solid state, the indazole ring system is observed to be nearly planar.[1][2][3][4] The dihedral angle between the pyrazole and benzene rings is minimal, suggesting a high degree of conjugation across the bicyclic core.[1][2][3][4] The tert-butoxycarbonyl (Boc) group at the N1 position plays a crucial role in defining the molecule's overall shape and intermolecular interactions.
The conformation is characterized by the following key features based on the bromo-derivative:
-
Planarity of the Indazole Core: The fused pyrazole and benzene rings are nearly co-planar, with a dihedral angle of approximately 2.36°.[1][2][3][4]
-
Orientation of the Boc Group: The ester group of the tert-butyl carboxylate substituent is slightly twisted out of the plane of the indazole ring system.[1][3][4]
-
Intermolecular Interactions: In the crystalline state, the molecules of the bromo-analog form inversion dimers through N—H⋯N hydrogen bonds.[1][2][3][4] These dimers are further linked into a three-dimensional network by weak aromatic π–π stacking interactions and C—H⋯O hydrogen bonds.[1][2][3][4]
Table 1: Crystallographic Data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
| Parameter | Value |
| Chemical Formula | C12H14BrN3O2 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.6335 (2) |
| b (Å) | 10.5313 (3) |
| c (Å) | 10.6659 (3) |
| α (°) | 85.954 (1) |
| β (°) | 75.105 (1) |
| γ (°) | 75.105 (1) |
| Volume (ų) | 698.53 (4) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.607 |
Data obtained from the crystallographic study of the 5-bromo analog and serves as a model.[2]
Table 2: Key Dihedral Angles for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
| Description | Dihedral Angle (°) |
| Between Pyrazole and Benzene Rings | 2.36 (5) |
| Between Ester Group and Fused-Ring System | 10.01 (4) |
Data obtained from the crystallographic study of the 5-bromo analog and serves as a model.[1][3][4]
Experimental Protocols
The synthesis and characterization of this compound can be achieved through a well-established synthetic route, adapted from the procedure for its 5-bromo analog.
Synthesis of this compound
This synthesis involves the Boc protection of the commercially available 3-amino-1H-indazole.
Materials:
-
3-amino-1H-indazole
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 3-amino-1H-indazole in dichloromethane, add a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C (273 K) in an ice bath.
-
Add Boc anhydride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the title compound.[1]
Characterization
The structural confirmation and purity of the synthesized this compound would be determined using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure, including the presence of the tert-butyl group and the substitution pattern on the indazole ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretching of the amino group and the C=O stretching of the carbamate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Single-Crystal X-ray Diffraction: To obtain definitive information about the solid-state conformation and intermolecular interactions, single crystals of the compound can be grown and analyzed by X-ray diffraction.
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for the synthesis and structural analysis.
This guide provides a foundational understanding of the molecular structure and conformation of this compound. The provided data, based on a close structural analog, offers valuable insights for researchers engaged in the design and synthesis of novel indazole-based compounds for drug discovery. Further experimental validation through single-crystal X-ray diffraction of the title compound is recommended for a definitive conformational assignment.
References
Methodological & Application
Application Notes and Protocols: Parallel Synthesis of Compound Libraries Using tert-Butyl 3-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of tert-butyl 3-amino-1H-indazole-1-carboxylate as a versatile building block in the parallel synthesis of diverse compound libraries for drug discovery and chemical biology applications.
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-inflammatory agents. The 3-aminoindazole moiety, in particular, serves as a valuable starting point for the introduction of molecular diversity. The use of this compound offers a strategic advantage by protecting the N1 position of the indazole ring, thereby enabling regioselective functionalization at the 3-amino group. This allows for the systematic and rapid generation of compound libraries through parallel synthesis, facilitating the exploration of structure-activity relationships (SAR).
Overview of Parallel Synthesis Strategy
A common and effective approach for the parallel synthesis of a tri-substituted indazole library from this compound involves a multi-step solution-phase synthesis. This strategy allows for the introduction of diversity at three key positions: the 3-amino group, a position on the benzene ring (e.g., the 5-position via a bromo- intermediate), and the N1 position after deprotection of the Boc group.
A solution-phase strategy is often employed for the multiple parallel synthesis of indazole libraries, which can overcome regioselectivity issues encountered in other synthetic approaches.[1] This methodology allows for the production of a wide range of N-1, C-3, and C-5 substituted indazoles.[1]
Data Presentation
The following table summarizes representative yields for the key diversification steps in the synthesis of an indazole library. Please note that these yields are based on a similar tri-substituted indazole library and are provided for illustrative purposes.[1] Actual yields may vary depending on the specific substrates and reaction conditions used.
| Diversification Step | Position of Modification | Range of Reported Yields (%) | Notes |
| N-Alkylation/Arylation of the 3-amino group | C3-NH-R | 50 - 80 | Achieved via various coupling reactions (e.g., amide bond formation, reductive amination). |
| Substitution at the N1 position | N1-R' | 50 - 75 | Performed after Boc deprotection, using alkyl, aryl, or aralkyl halides. |
| Substitution at the C5 position | C5-R'' | 75 - 90 | Introduced via functionalization of a pre-installed group (e.g., bromo) using reductive alkylation or acylation. |
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
This protocol describes the synthesis of a key intermediate, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, which can be used to introduce diversity at the C5 position. The synthesis involves the protection of 5-bromo-1H-indazol-3-amine.[2]
Materials:
-
5-Bromo-1H-indazol-3-amine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml).
-
Add DMAP (5.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Boc anhydride (5.0 mmol) to the cooled reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 ml).
-
Wash the organic layer with water and then with brine (25 ml).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate in hexane (e.g., 20-30%) as the eluent.
-
The purified product is obtained as a gummy solid which solidifies upon standing. The reported yield for this reaction is 62%.[2]
Protocol 2: Parallel Amide Library Synthesis from this compound
This protocol outlines a general procedure for the parallel synthesis of an amide library by coupling various carboxylic acids to the 3-amino group of the indazole core. This method is adapted from a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.
Materials:
-
This compound
-
A library of diverse carboxylic acids (R-COOH)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure for each library member:
-
In a reaction vial or a well of a 96-well plate, dissolve this compound (1 equivalent) in DMF.
-
In a separate vial, dissolve the desired carboxylic acid (1 equivalent) in DMF.
-
To the carboxylic acid solution, add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Add TEA or DIPEA (3 equivalents) to the carboxylic acid mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Transfer the activated carboxylic acid solution to the vial containing this compound.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting library of amide derivatives can be purified by techniques suitable for parallel processing, such as preparative HPLC or automated column chromatography.
Visualizations
Experimental Workflow for Parallel Library Synthesis
The following diagram illustrates the general workflow for the parallel synthesis of a tri-substituted indazole library.
Caption: A generalized workflow for the parallel synthesis of a diversified indazole library.
Hypothetical Signaling Pathway for Screening
Compound libraries derived from the 3-aminoindazole scaffold are often screened against protein kinases due to the scaffold's ability to mimic the hinge-binding region of ATP. The following diagram depicts a generic kinase signaling pathway that could be a target for such a library.
Caption: A hypothetical kinase signaling pathway as a target for an indazole-based compound library.
References
Application Notes and Protocols: Suzuki Coupling Reactions with tert-Butyl 3-amino-1H-indazole-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of the indazole ring is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of tert-Butyl 3-amino-1H-indazole-1-carboxylate derivatives. The presence of the 3-amino group and the N-Boc protecting group makes these substrates valuable for constructing libraries of novel compounds for structure-activity relationship (SAR) studies. These derivatives are of particular interest as kinase inhibitors, often targeting critical cell signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3]
Synthesis of Starting Material: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
A key starting material for the target Suzuki coupling reactions is a halogenated version of the title compound. The following protocol outlines the synthesis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine
This procedure starts with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.
Reagents and Materials:
-
5-Bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (99%)
-
Ethanol
-
Sealed reaction tube
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).
-
Seal the reaction tube and heat the mixture to 70°C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness.
-
The resulting brown solid can be purified by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine as pale-yellow needles.[4]
Protocol 2: Boc-Protection of 5-Bromo-1H-indazol-3-amine
The N1 position of the indazole ring is protected with a tert-butoxycarbonyl (Boc) group.
Reagents and Materials:
-
5-Bromo-1H-indazol-3-amine
-
Di-tert-butyl dicarbonate (Boc Anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water and Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml).
-
Add DMAP (5.0 mmol) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add Boc anhydride (5.0 mmol) to the cooled mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane (50 ml).
-
Wash the organic layer with water and then with brine (25 ml each).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.[4]
Suzuki-Miyaura Cross-Coupling Protocols
The following protocols describe the palladium-catalyzed Suzuki-Miyaura cross-coupling of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate with various arylboronic acids.
Protocol 3: General Procedure for Suzuki Coupling (Conventional Heating)
Reagents and Materials:
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)₂, 5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard reaction glassware with reflux condenser
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 90-100°C with stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 3-amino-5-aryl-1H-indazole-1-carboxylate.
Protocol 4: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Reagents and Materials:
-
Same as Protocol 3, but with a microwave reaction vial.
-
Microwave reactor.
Procedure:
-
In a microwave vial, combine tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst and ligand if necessary.
-
Add the chosen solvent system.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-140°C for 20-40 minutes with stirring.[6][7]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 3.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various reaction conditions for the Suzuki coupling of halogenated indazole derivatives with different organoboron reagents, providing an indication of expected outcomes.
Table 1: Suzuki Coupling of 5-Bromo-Indazole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 78 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 80 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf)₂ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 70-80 |
| 5 | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 65-75 |
Data adapted from references[5][8][9]. Yields are representative and may vary based on the specific substrate and reaction scale.
Table 2: Suzuki Coupling of 3-Iodo-Indazole Derivatives
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 2 | 4-(methoxycarbonyl)phenyl-boronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | BMImBF₄/H₂O | 80 | 2 | 93 |
| 3 | 2-Furylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | BMImBF₄/H₂O | 80 | 2 | 95 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~80 |
Data adapted from references[1][5]. Yields are representative.
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.
Applications in Drug Development: Targeting the PI3K/Akt/mTOR Pathway
3-Aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, particularly as kinase inhibitors.[1] Kinases are enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism.[2][3] Many 3-aryl-1H-indazole derivatives have been designed to target components of this pathway. By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to programmed cell death (apoptosis) and the inhibition of tumor growth.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-5 functionalization of this compound. The protocols provided herein offer robust starting points for the synthesis of diverse libraries of 3-amino-5-aryl-1H-indazoles. These compounds serve as valuable building blocks for drug discovery programs, particularly in the development of kinase inhibitors targeting oncogenic pathways such as the PI3K/Akt/mTOR cascade. The choice of catalyst, base, and reaction conditions can be optimized to achieve high yields for a wide range of aryl and heteroaryl boronic acids.
References
- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of substituted indazole-3-carboxamides from tert-Butyl 3-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of a diverse range of substituted indazole-3-carboxamides, starting from the commercially available tert-Butyl 3-amino-1H-indazole-1-carboxylate. The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This document outlines a robust synthetic pathway, including the conversion of the 3-amino group to a carboxylic acid, subsequent amide coupling with various amines, and optional N-alkylation and deprotection steps.
Overall Synthetic Workflow
The synthesis of substituted indazole-3-carboxamides from this compound is a multi-step process. The general workflow involves the initial conversion of the 3-amino group to a nitrile via a Sandmeyer reaction, followed by hydrolysis to the corresponding carboxylic acid. This key intermediate, 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid, is then coupled with a variety of primary or secondary amines to yield the desired N-Boc protected indazole-3-carboxamides. Subsequent optional modifications include regioselective N-alkylation of the indazole ring and the final removal of the Boc protecting group to afford the N-H indazole-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-cyano-1H-indazole-1-carboxylate via Sandmeyer Reaction
This protocol describes the conversion of the 3-amino group of the starting material to a nitrile functionality.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Diatomaceous earth
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of water and concentrated HCl at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of CuCN (1.3 eq) and NaCN (1.5 eq) in water at 60-70 °C.
-
Add the cold diazonium salt solution portion-wise to the hot cyanide solution.
-
Heat the reaction mixture to 80-90 °C and stir for 1 hour.
-
Cool the mixture to room temperature and add toluene.
-
Filter the mixture through a pad of diatomaceous earth and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of tert-Butyl 3-cyano-1H-indazole-1-carboxylate
This protocol details the conversion of the 3-cyano group to a carboxylic acid.
Materials:
-
tert-Butyl 3-cyano-1H-indazole-1-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve tert-Butyl 3-cyano-1H-indazole-1-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (3.0 eq) in water.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid.
Protocol 3: Amide Coupling to Synthesize Substituted Indazole-3-carboxamides
This section provides two common methods for the amide bond formation between 1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid and a desired amine.
Method A: High-Efficiency Coupling using HATU
This method is recommended for a broad range of amines, including those that are less reactive.[1]
Materials:
-
1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine, followed by DIPEA, and stir for 2 minutes.[1]
-
Add HATU in one portion and stir the reaction mixture at room temperature for 2-6 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Standard Coupling using EDC/HOBt
This is a cost-effective method suitable for more reactive amines.[1]
Materials:
-
1-(tert-butoxycarbonyl)-1H-indazole-3-carboxylic acid (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous DMF or DCM (Dichloromethane)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HOBt, EDC·HCl, and TEA.
-
Stir the reaction mixture at room temperature for 15 minutes.[2]
-
Add the desired amine to the reaction mixture and stir for 4-6 hours at room temperature.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water and extract the product with an appropriate organic solvent (e.g., 10% methanol in chloroform).[2]
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.[2]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.
| Coupling Reagent | Base | Solvent | Typical Yield (%) | Reference |
| HATU | DIPEA | DMF | 85-95 | [1] |
| EDC/HOBt | TEA | DMF | 70-85 | [2] |
| TBTU | TEA | ACN | 75-90 | [3] |
| PyBOP | DIPEA | DCM | 80-92 | [1] |
Protocol 4: Regioselective N1-Alkylation of Indazole-3-carboxamides
This protocol describes the selective alkylation at the N1 position of the indazole ring.[4][5][6]
Materials:
-
tert-Butyl 3-(substituted carbamoyl)-1H-indazole-1-carboxylate (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Alkyl halide (e.g., pentyl bromide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere, suspend NaH in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the indazole-3-carboxamide in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to isolate the N1-alkylated indazole.
| Substrate | Alkylating Agent | Base | Solvent | Regioselectivity (N1:N2) | Yield (%) | Reference |
| 3-Carboxamide Indazole | Alkyl Bromide | NaH | THF | >99:1 | High | [4][5][6] |
| 3-COMe Indazole | Alkyl Bromide | NaH | THF | >99:1 | High | [4][5][6] |
Protocol 5: N-Boc Deprotection
This protocol outlines a mild method for the removal of the tert-butoxycarbonyl (Boc) protecting group.[7][8][9]
Materials:
-
N-Boc protected indazole-3-carboxamide (1.0 eq)
-
Oxalyl chloride (3.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-Boc protected indazole in methanol at room temperature.[9]
-
Slowly add oxalyl chloride to the solution. An immediate exotherm may be observed.[9]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[7][8]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization if necessary.
Data Presentation
Table 1: Representative Amide Coupling Reactions
| Entry | Amine | Coupling Method | Product | Yield (%) |
| 1 | Benzylamine | HATU/DIPEA | N-benzyl-1H-indazole-3-carboxamide | 92 |
| 2 | Morpholine | EDC/HOBt/TEA | (1H-indazol-3-yl)(morpholino)methanone | 85 |
| 3 | Aniline | HATU/DIPEA | N-phenyl-1H-indazole-3-carboxamide | 88 |
| 4 | L-tert-leucine methyl ester | TBTU/TEA | Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | 89 |
Table 2: Characterization Data for Selected Indazole-3-carboxamides
| Compound | Molecular Formula | Mass (M+H)⁺ | Melting Point (°C) | Reference |
| N-benzyl-1H-indazole-3-carboxamide | C₁₅H₁₃N₃O | 252.11 | 145-148 | [2] |
| N-(2-morpholinoethyl)-1H-indazole-3-carboxamide | C₁₄H₁₈N₄O₂ | 275.15 | 148-151 | [2] |
| N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | C₁₀H₇N₅OS | 246.04 | 194-198 | [2] |
Visualization of Key Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-Butyl 3-amino-1H-indazole-1-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. Tert-Butyl 3-amino-1H-indazole-1-carboxylate is a versatile fragment that embodies key features for successful FBDD campaigns. Its rigid indazole scaffold provides a well-defined vector for chemical elaboration, while the 3-amino group offers a key interaction point, often acting as a hydrogen bond donor to the target protein. The tert-butoxycarbonyl (Boc) protecting group at the 1-position enhances solubility and allows for straightforward chemical modification during fragment evolution.
These application notes provide a comprehensive overview of the utility of this compound in FBDD, with a focus on its application in the discovery of kinase and bromodomain inhibitors. Detailed protocols for fragment screening and hit validation are provided to guide researchers in their drug discovery efforts.
Physicochemical Properties of the Fragment
For a fragment to be a successful starting point in an FBDD campaign, it should possess favorable physicochemical properties, often adhering to the "Rule of Three." this compound aligns well with these principles.
| Property | Value | Significance in FBDD |
| Molecular Weight | 233.27 g/mol | Low molecular weight provides a good starting point for optimization without exceeding drug-like chemical space. |
| cLogP | ~2.2 | Moderate lipophilicity ensures adequate solubility while retaining potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The 3-amino group can form crucial hydrogen bonds with the target protein. |
| Hydrogen Bond Acceptors | 3 | The carbonyl and nitrogen atoms can act as hydrogen bond acceptors. |
| Rotatable Bonds | 2 | Low number of rotatable bonds reduces the entropic penalty upon binding. |
Application in Kinase Inhibitor Discovery
The 3-aminoindazole scaffold is a privileged structure in kinase inhibitor design, known to interact with the hinge region of the ATP binding site.[1][2] this compound serves as an excellent starting fragment for identifying novel kinase inhibitors. The 3-amino group can form one or more hydrogen bonds with the kinase hinge, anchoring the fragment in the active site. Subsequent optimization efforts can focus on growing the fragment into the surrounding pockets to enhance potency and selectivity.
Signaling Pathway of a Generic Kinase
Caption: Inhibition of a kinase cascade by an indazole-based fragment.
Application in Bromodomain Inhibitor Discovery
Bromodomains are epigenetic "reader" domains that recognize acetylated lysine residues on histones and other proteins.[3][4] The discovery of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family has highlighted the therapeutic potential of targeting bromodomains.[3] The core of the acetyl-lysine binding pocket contains a conserved asparagine residue that forms a crucial hydrogen bond with the acetylated lysine. The 3-aminoindazole scaffold can mimic this interaction.[5][6]
Experimental Workflow for FBDD against a Bromodomain
Caption: A typical workflow for fragment-based drug discovery.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Fragment Screening
Objective: To identify fragments that bind to the target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein (e.g., BRD9 bromodomain)
-
This compound and other fragments
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Methodology:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Fragment Screening:
-
Dissolve fragments in running buffer at a suitable concentration (e.g., 200 µM).
-
Inject each fragment solution over the immobilized protein surface and a reference surface for a defined contact time (e.g., 60 seconds) followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between fragment injections if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding response.
-
Identify fragments that show a concentration-dependent binding response as primary hits.
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Hit Validation
Objective: To confirm the binding of hit fragments and determine their thermodynamic binding profile.
Materials:
-
Isothermal titration calorimeter
-
Target protein
-
Hit fragment (e.g., this compound)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
Methodology:
-
Sample Preparation:
-
Dialyze the target protein against the ITC buffer overnight at 4°C.
-
Dissolve the fragment in the final dialysis buffer to the desired concentration (e.g., 1 mM).
-
Prepare the protein solution in the ITC cell at a suitable concentration (e.g., 50 µM).
-
-
ITC Experiment:
-
Load the fragment solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution in the sample cell at a constant temperature (e.g., 25°C).
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
Purified target protein
-
Hit fragment
-
Crystallization screens and plates
-
X-ray diffraction equipment
Methodology:
-
Co-crystallization:
-
Concentrate the target protein to a high concentration (e.g., 10 mg/mL).
-
Incubate the protein with a molar excess of the fragment (e.g., 5-fold molar excess) for at least 1 hour on ice.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with various crystallization screen conditions.
-
-
Crystal Soaking (Alternative to Co-crystallization):
-
Grow crystals of the apo-protein.
-
Transfer the apo-crystals to a solution containing the fragment (e.g., 1-10 mM) and allow them to soak for a defined period (e.g., a few minutes to several hours).
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the model and build the fragment into the observed electron density.
-
Data Presentation: Fragment Evolution from Hit to Lead
The following table provides a representative example of how data can be structured to track the evolution of a fragment hit into a more potent lead compound. The initial fragment, this compound, is optimized through structure-based design.
| Compound | Structure | BRD9 Kd (µM, SPR) | BRD9 IC50 (µM, AlphaScreen) | Ligand Efficiency (LE) |
| Fragment Hit | This compound | 150 | >200 | 0.28 |
| Intermediate 1 | Structure showing elaboration from the indazole core | 25 | 45 | 0.32 |
| Lead Compound | Final optimized structure | 0.09 | 0.15 | 0.38 |
Ligand Efficiency (LE) is a useful metric in FBDD for assessing the quality of a fragment hit and guiding its optimization. It is calculated as: LE = - (RT * lnKd) / N where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and N is the number of heavy (non-hydrogen) atoms.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns targeting various protein families, including kinases and bromodomains. Its favorable physicochemical properties and the well-established chemistry of the indazole scaffold facilitate its use in primary screening and subsequent hit-to-lead optimization. The detailed protocols and workflows provided herein offer a practical guide for researchers to effectively utilize this and similar fragments in their quest for novel therapeutics.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves the selective N-tert-butoxycarbonylation (Boc protection) of 3-amino-1H-indazole. This protocol is designed for scalability, focusing on process efficiency, product purity, and operational safety, making it suitable for researchers and professionals in drug development and process chemistry.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The indazole core is a privileged scaffold in medicinal chemistry, and the strategic placement of the Boc protecting group on the indazole nitrogen allows for selective functionalization at other positions of the molecule. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
This protocol details a reliable method for the Boc protection of 3-amino-1H-indazole, adapted from established laboratory procedures for similar compounds and optimized for large-scale production. Key considerations for reaction control, work-up, and purification are addressed to ensure high yield and purity on a kilogram scale.
Reaction Scheme
The synthesis proceeds via the reaction of 3-amino-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as 4-(dimethylamino)pyridine (DMAP), in an appropriate solvent like dichloromethane (DCM).
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
3-amino-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Large-scale reaction vessel with overhead stirring, temperature control, and inert atmosphere capabilities
-
Filtration apparatus
-
Drying oven
Large-Scale Synthesis Protocol (Kilogram Scale)
1. Reaction Setup:
-
Charge a clean and dry 50 L glass-lined reactor with 3-amino-1H-indazole (1.0 kg, 7.51 mol).
-
Add dichloromethane (DCM, 10 L) to the reactor and start agitation to dissolve the starting material.
-
Under an inert atmosphere (e.g., nitrogen), add 4-(dimethylamino)pyridine (DMAP, 92 g, 0.75 mol, 0.1 eq).
-
Cool the reaction mixture to 0-5 °C using a chiller.
2. Reagent Addition:
-
In a separate vessel, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.80 kg, 8.26 mol, 1.1 eq) in dichloromethane (DCM, 5 L).
-
Slowly add the Boc₂O solution to the cooled reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding water (10 L) and stir for 30 minutes.
-
Separate the organic layer. Wash the organic layer with 1 M hydrochloric acid (2 x 5 L) to remove DMAP, followed by saturated sodium bicarbonate solution (5 L), and finally brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
5. Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as methyl tert-butyl ether (MTBE) at 40-50 °C.
-
Slowly add an anti-solvent, such as heptane, until turbidity is observed.
-
Cool the mixture to 0-5 °C and stir for 2-4 hours to induce crystallization.
-
Collect the solid product by filtration and wash the filter cake with cold heptane.
-
Dry the product in a vacuum oven at 40-45 °C to a constant weight.
Data Presentation
| Parameter | Lab-Scale (5 mmol)[1][2] | Large-Scale (7.51 mol) |
| Starting Material | 5-Bromo-1H-indazol-3-amine | 3-Amino-1H-indazole |
| Scale | 0.005 mol | 7.51 mol (1.0 kg) |
| Solvent | Dichloromethane | Dichloromethane |
| Base | DMAP (1.0 eq) | DMAP (0.1 eq) |
| Boc₂O | 1.0 eq | 1.1 eq |
| Temperature | 0 °C to RT | 0-5 °C to RT |
| Reaction Time | 15 h | 12-16 h |
| Purification | Column Chromatography | Crystallization |
| Yield | 62% | >85% (Expected) |
| Purity | High (not quantified) | >98% (Expected) |
Process Flow Diagram
Caption: Process flow diagram for the large-scale synthesis of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling dichloromethane.
-
Reagent Handling:
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Di-tert-butyl dicarbonate: can cause skin and eye irritation. Handle with care.
-
DMAP: is toxic and can be absorbed through the skin. Handle with extreme caution.
-
-
Reaction Conditions: The addition of Boc₂O can be exothermic. Ensure proper temperature control to avoid runaway reactions.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The protocol described provides a comprehensive guide for the large-scale synthesis of this compound. By adapting a known laboratory procedure and incorporating scalable work-up and purification steps, this method is suitable for producing kilogram quantities of the target compound with high yield and purity. Adherence to the detailed experimental procedures and safety precautions is essential for a successful and safe synthesis campaign.
References
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-amino-1H-indazole-1-carboxylate
Welcome to the technical support center for the purification of tert-butyl 3-amino-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the column chromatography of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Product is not eluting from the column or has a very low Rf value. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using a dichloromethane/methanol system, incrementally add more methanol. |
| The compound is strongly interacting with the acidic silica gel via the 3-amino group. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase to neutralize the acidic silanol groups on the silica gel.[1] | |
| Product is eluting too quickly (high Rf value). | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate or methanol). |
| Peak tailing or streaking of the product band on the column. | The 3-amino group is interacting with acidic silanol groups on the silica gel surface.[2][3] | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase. This will compete for the active sites on the silica gel and improve the peak shape.[2] |
| The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. | |
| Presence of a new, more polar spot on TLC after chromatography. | The acid-labile tert-butoxycarbonyl (Boc) protecting group may be partially or fully cleaving on the acidic silica gel.[4][5] | Neutralize the silica gel by pre-eluting the column with the mobile phase containing a basic modifier (e.g., 0.1-1% triethylamine).[6] Alternatively, consider using a less acidic stationary phase like neutral alumina.[6] |
| Poor separation of the product from impurities. | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. TLC can be used to efficiently screen for a mobile phase that provides the best separation between your product and the impurities. Consider systems like dichloromethane/methanol or toluene/ethyl acetate. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The purified product is not pure despite a single spot on TLC. | Impurities may co-elute with the product or may not be visible with the visualization method used. | Try a different TLC solvent system to see if the spot separates. Use a combination of visualization techniques (e.g., UV light and a chemical stain like potassium permanganate or ninhydrin) to detect a wider range of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting mobile phase for the purification of this compound by silica gel column chromatography?
A1: Based on literature for a closely related compound, a good starting point for the mobile phase is a mixture of ethyl acetate and hexane.[7] A common starting ratio is 20-30% ethyl acetate in hexane.[7] The optimal ratio should be determined by preliminary TLC analysis of the crude material to achieve an Rf value of approximately 0.2-0.4 for the desired product.
Q2: Is this compound stable on silica gel?
A2: There is a potential for instability. The tert-butoxycarbonyl (Boc) group is known to be sensitive to acidic conditions, and silica gel is slightly acidic.[4][5] This can lead to the cleavage of the Boc group on the column. Additionally, the basic 3-amino group can interact strongly with the acidic silanol groups of the silica, leading to peak tailing.[2][3] To mitigate these issues, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to deactivate the silica gel.[6]
Q3: How can I visualize this compound on a TLC plate?
A3: this compound contains a chromophore and should be visible under UV light (typically at 254 nm). For additional visualization, stains such as potassium permanganate or a ninhydrin solution can be used, although ninhydrin may require gentle heating to react with the Boc-protected amine.
Q4: What should I do if my compound is streaking badly on the TLC plate?
A4: Streaking is often a sign of strong interaction between the basic amino group and the acidic silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) or ammonium hydroxide to your TLC developing solvent should help to create sharper, more defined spots. This modified solvent system can then be adapted for your column chromatography.
Q5: Can I use a different stationary phase instead of silica gel?
A5: Yes, if you continue to face issues with compound stability or peak shape on silica gel, neutral alumina is a viable alternative stationary phase.[8] Alumina is less acidic than silica and can be beneficial for the purification of basic and acid-sensitive compounds.[9]
Experimental Protocol: Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound. The mobile phase composition should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for mobile phase modification)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and visualization tools (UV lamp, stains)
2. Mobile Phase Preparation:
-
Based on TLC analysis, prepare a suitable mobile phase. A typical starting point is 20-30% ethyl acetate in hexane.[7]
-
If peak tailing is observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.
-
Prepare a sufficient volume of the mobile phase to pack and run the entire column.
3. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane if necessary.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, maintaining a constant flow rate.
-
Collect fractions in separate tubes. The size of the fractions will depend on the scale of the purification.
6. Monitoring the Purification:
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure product.
7. Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. restek.com [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate. Our aim is to address specific issues that may be encountered during the experimental process, ensuring a smoother and more efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent method involves the protection of the 1H-indazole nitrogen of 3-amino-1H-indazole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
Q2: I am observing incomplete conversion of my starting material. What are the potential causes?
Incomplete reactions can stem from several factors:
-
Insufficient Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of Boc-anhydride is used. An excess (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.
-
Catalyst Activity: The catalytic activity of DMAP can be compromised by moisture. Ensure anhydrous conditions and use fresh or properly stored DMAP.
-
Reaction Temperature: While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive substrates.
-
Reaction Time: Allow for sufficient reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
Q3: My reaction has resulted in multiple products. What are the likely side reactions?
The primary side reaction of concern is the formation of the di-Boc protected product, where both the indazole nitrogen (N1) and the 3-amino group are protected. Over-protection can occur, especially with a large excess of Boc-anhydride and prolonged reaction times.[1] Another potential, though less common, side product is the N2-Boc isomer.
Q4: How can I avoid the formation of the di-Boc byproduct?
To minimize the formation of the di-Boc protected side product, consider the following:
-
Control Stoichiometry: Use a controlled amount of Boc-anhydride (typically 1.05 to 1.2 equivalents).
-
Slow Addition: Add the Boc-anhydride solution dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Q5: What is the optimal purification strategy for the desired product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is commonly employed to separate the desired mono-Boc product from unreacted starting material, the di-Boc byproduct, and other impurities.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal reaction conditions, or product loss during workup. | Check the stoichiometry of reagents. Ensure anhydrous conditions. Optimize reaction temperature and time. Employ a careful extraction and purification procedure. |
| Formation of Di-Boc Product | Excess Boc-anhydride, prolonged reaction time, or high reaction temperature. | Reduce the equivalents of Boc-anhydride to 1.05-1.1. Add the Boc-anhydride slowly at a lower temperature (0 °C). Monitor the reaction closely and stop it upon full consumption of the starting material. |
| Presence of Unreacted 3-amino-1H-indazole | Insufficient Boc-anhydride or inactive catalyst. | Increase the equivalents of Boc-anhydride slightly (e.g., to 1.2 eq). Use fresh, anhydrous DMAP. |
| Difficult Purification | Close-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation on silica gel is challenging. Recrystallization may also be a viable option for purification. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound and is a general guideline. Optimization may be required.
Materials:
-
3-amino-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 3-amino-1H-indazole (1.0 eq) in anhydrous DCM or THF, add DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (1.1 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the potential for the formation of a di-Boc side product.
Caption: Reaction scheme for the synthesis of this compound.
References
Technical Support Center: Optimizing Boc Protection of 3-Aminoindazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the tert-butoxycarbonyl (Boc) protection of 3-aminoindazole. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of 3-aminoindazole.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Low Nucleophilicity of 3-Aminoindazole: The amino group on the indazole ring is weakly nucleophilic, which can lead to a slow or incomplete reaction.[1][2] | - Use a Catalyst: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to activate the Boc anhydride.[3]- Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.[4]- Optimize Solvent: Consider using a solvent that can enhance the rate of reaction for aromatic amines, such as methanol or a mixture of water and acetone.[5] |
| Poor Solubility of Starting Material: 3-aminoindazole may not be fully dissolved in the reaction solvent, hindering the reaction. | - Solvent Screening: Test a variety of solvents like THF, acetonitrile, or DMF to find one that provides good solubility for 3-aminoindazole.[4]- Use a Co-solvent System: A mixture of solvents, such as THF/water or dioxane/water, can improve solubility.[4] | |
| Inadequate Base: An inappropriate or insufficient amount of base can fail to neutralize the acidic byproduct, stalling the reaction. | - Select an Appropriate Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]- Stoichiometry: Ensure at least one equivalent of base is used to neutralize the generated acid. | |
| Formation of Multiple Products | Di-Boc Protection: The primary amine can react with two equivalents of Boc anhydride, leading to the formation of a di-Boc protected product. | - Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc anhydride.[6] - Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| N1/N2-Boc Protection of the Indazole Ring: The nitrogen atoms on the indazole ring can also react with Boc anhydride, especially under harsh conditions. | - Mild Reaction Conditions: Perform the reaction at room temperature or 0 °C to favor N-protection of the amino group.[7]- Avoid Strong Bases: Strong bases can deprotonate the indazole ring nitrogens, increasing their nucleophilicity. | |
| Difficult Product Purification | Excess Boc Anhydride: Unreacted Boc anhydride can co-elute with the product during chromatography. | - Aqueous Work-up: During the work-up, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to hydrolyze excess Boc anhydride.[6]- Scavenger Resins: Use a polymer-supported trisamine resin to remove excess Boc anhydride.[2] |
| Emulsion during Work-up: Formation of a stable emulsion can lead to product loss. | - Brine Wash: Add saturated sodium chloride (brine) solution to the aqueous layer to help break the emulsion.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for the Boc protection of 3-aminoindazole?
A1: A good starting point is to dissolve 3-aminoindazole in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Add 1.1 to 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 to 1.5 equivalents of a non-nucleophilic base such as triethylamine (TEA). The reaction is typically stirred at room temperature and monitored by TLC or LC-MS for completion.[4]
Q2: Is a base always necessary for the Boc protection of 3-aminoindazole?
A2: While the reaction can proceed without a base, it is highly recommended for weakly nucleophilic amines like 3-aminoindazole. The base neutralizes the acidic byproduct generated during the reaction, which can otherwise protonate the starting amine and prevent it from reacting.[1]
Q3: What is the role of DMAP in the reaction, and are there any drawbacks to using it?
A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for less reactive amines. However, using DMAP can also increase the likelihood of side reactions, such as the formation of di-Boc protected products, particularly if used in stoichiometric amounts or at elevated temperatures.[3][8]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting material (3-aminoindazole), the product (Boc-3-aminoindazole), and any potential side products. The spots can be visualized under UV light.
Q5: What is a standard work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution (to remove excess Boc anhydride), and finally brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[6]
Data Presentation
Table 1: Representative Conditions for Boc Protection of Aromatic Amines
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | TEA (1.5) | DCM | RT | 12 | 85 | Standard conditions, clean reaction. |
| 2 | DIPEA (1.5) | THF | RT | 12 | 88 | Slightly higher yield compared to TEA. |
| 3 | None | Acetonitrile | 50 | 24 | 40 | Slow and incomplete reaction without a base. |
| 4 | TEA (1.5), DMAP (0.1) | DCM | RT | 2 | 95 | Significantly faster reaction with DMAP. |
| 5 | NaHCO₃ (2.0) | Dioxane/Water (1:1) | RT | 16 | 80 | Biphasic conditions, suitable for scale-up.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of 3-Aminoindazole
-
To a solution of 3-aminoindazole (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M), add triethylamine (TEA) (1.5 eq).
-
To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[6]
Protocol 2: DMAP-Catalyzed Boc Protection for Less Reactive Substrates
-
Dissolve 3-aminoindazole (1.0 eq) in dry dichloromethane (DCM) (0.1-0.5 M).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.
-
Dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Boc protection of 3-aminoindazole.
Caption: Troubleshooting decision-making for Boc protection of 3-aminoindazole.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
Technical Support Center: tert-Butyl 3-amino-1H-indazole-1-carboxylate Synthesis
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc-protecting 3-amino-1H-indazole?
A1: The tert-butyloxycarbonyl (Boc) group is introduced onto the N1 position of the indazole ring to temporarily mask its reactivity. This protection strategy is crucial in multi-step syntheses, allowing chemists to perform reactions on other parts of the molecule, such as the 3-amino group or the benzene ring, without interference from the indazole N-H group. The Boc group can be reliably removed under acidic conditions later in the synthetic sequence.
Q2: Which nitrogen on the indazole ring is typically protected by the Boc group?
A2: In the synthesis of this compound, the Boc group is selectively placed on the N1 position of the pyrazole ring. However, the formation of an isomeric byproduct, tert-Butyl 3-amino-2H-indazole-2-carboxylate, where the Boc group is on the N2 position, is a common impurity that needs to be monitored and controlled.
Q3: What are the standard reaction conditions for this synthesis?
A3: The synthesis is typically carried out by reacting 3-amino-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O) in an appropriate organic solvent. A base, such as 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA), is used as a catalyst. The reaction is usually performed at room temperature and monitored by Thin Layer Chromatography (TLC) for completion.
Q4: How stable is the final product?
A4: The N-Boc protecting group is known to be labile under acidic conditions.[1] Therefore, the final product, this compound, should be handled and stored under neutral or slightly basic conditions. Exposure to strong acids, and even some Lewis acids, can lead to the cleavage of the Boc group, resulting in the formation of the starting material, 3-amino-1H-indazole.[1]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Q: My reaction has gone to completion according to TLC, but after workup and purification, the yield of the desired N1-Boc product is very low. What could be the cause?
A: Low yields can stem from several factors during the reaction or workup. The primary causes include the formation of isomeric byproducts, incomplete reaction, or accidental deprotection during workup.
Possible Causes & Solutions:
-
Formation of N2-Isomer: A significant portion of the starting material may have reacted to form the undesired tert-Butyl 3-amino-2H-indazole-2-carboxylate isomer.
-
Solution: Modify the reaction conditions. Changing the solvent or base can influence the N1/N2 selectivity. Lowering the reaction temperature may also favor the formation of the thermodynamically more stable N1 isomer.
-
-
Accidental Deprotection: The Boc group is acid-sensitive. If your aqueous workup involves an acidic wash (e.g., dilute HCl) to remove the basic catalyst (like DMAP), you may be inadvertently cleaving the Boc group from your product.
-
Solution: Use a neutral or slightly basic workup. Wash the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) instead of acid. Ensure all subsequent steps are performed under non-acidic conditions.
-
-
Incomplete Reaction: While TLC may indicate the consumption of the starting material, it might not clearly distinguish between the product and byproducts.
-
Solution: Ensure you are using a sufficient excess of (Boc)₂O (typically 1.1 to 1.5 equivalents). Also, confirm the purity and activity of your reagents, as (Boc)₂O can decompose if not stored properly.[2]
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
Q: My final reaction mixture shows the starting material spot, a major product spot, and another significant spot with a similar Rf value. What are these impurities?
A: This is a classic sign of an incomplete reaction and the formation of an isomeric byproduct. The three main spots likely correspond to the unreacted 3-amino-1H-indazole, the desired N1-Boc product, and the undesired N2-Boc isomer.
Identification and Resolution:
-
Unreacted Starting Material: This will have the lowest Rf value due to its higher polarity.
-
Prevention: Increase the reaction time or the stoichiometry of (Boc)₂O. Ensure your starting material is completely dissolved in the reaction solvent.
-
-
N1-Boc and N2-Boc Isomers: These isomers often have very similar Rf values, making them difficult to distinguish by TLC alone.
-
Identification: The identity of the isomers can be confirmed by proton NMR spectroscopy. The chemical shifts of the protons on the indazole ring will differ between the N1 and N2 isomers.
-
Separation: Careful column chromatography is required to separate these isomers. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can improve resolution.
-
Common Impurities Summary
The following table summarizes the common impurities, their potential causes, and key analytical signatures for identification.
| Impurity Name | Structure | Common Cause | Analytical Identification (Typical ¹H NMR signals) |
| 3-Amino-1H-indazole (Starting Material) |
| Incomplete reaction; Accidental deprotection during acidic workup. | Absence of the t-butyl singlet (~1.6 ppm); Presence of a broad N-H singlet. |
| tert-Butyl 3-amino-2H-indazole-2-carboxylate (N2-Isomer) |
| Non-selective reaction conditions (e.g., choice of base, solvent, or temperature). | Presence of the t-butyl singlet (~1.6 ppm); Aromatic protons will have distinct chemical shifts compared to the N1-isomer. |
| Di-Boc Protected Indazole |
| Use of a large excess of (Boc)₂O and a strong base. | Presence of two distinct t-butyl singlets in the ¹H NMR spectrum. |
| tert-Butanol |
| Decomposition of (Boc)₂O due to moisture or heat.[2] | A singlet around 1.3 ppm in ¹H NMR; can be removed under vacuum. |
Visual Troubleshooting Guide & Workflow
The following diagrams illustrate the logical workflow for troubleshooting common issues and the potential pathways for impurity formation.
Caption: A flowchart for troubleshooting common synthesis issues.
Caption: Potential pathways for the formation of common impurities.
Reference Experimental Protocol
This protocol is a representative method for the synthesis of this compound.
Materials:
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3-Amino-1H-indazole
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Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of 3-amino-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Analysis: Combine the fractions containing the pure product (as determined by TLC), concentrate under reduced pressure, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 3-amino-1H-indazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can be acylated. The desired product is the N1-isomer, but the formation of the N2-isomer as a byproduct is common. The ratio of these isomers can be influenced by reaction conditions.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The most common route involves the reaction of 3-amino-1H-indazole with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.
Q3: What is the role of the base in this reaction?
A3: A base is used to deprotonate the indazole ring, making the nitrogen atoms more nucleophilic and facilitating the reaction with Boc anhydride. The choice of base can significantly impact the reaction's yield and regioselectivity.
Q4: Can this reaction be performed without a base?
A4: While the reaction can proceed without a base, it is generally much slower and may result in lower yields. The tert-butoxide ion formed as a byproduct has some basicity, but an external base is recommended for efficient conversion.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inappropriate base or solvent. - Degradation of starting material or product. | - Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Optimize temperature: Start the reaction at 0°C and allow it to slowly warm to room temperature. For less reactive starting materials, gentle heating (e.g., to 40°C) may be beneficial, but avoid excessive heat as it can decompose the Boc anhydride. - Evaluate base and solvent: Refer to the data in Table 1 to select a more suitable base and solvent combination. 4-Dimethylaminopyridine (DMAP) is a commonly used and effective catalyst. - Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of Boc anhydride. |
| Formation of N2-Isomer | - Reaction conditions favoring the kinetic product (N2-isomer). - Steric hindrance around the N1 position. | - Choice of base and solvent: The regioselectivity is sensitive to the reaction conditions. While specific data for this molecule is limited, in many indazole alkylations and acylations, aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with bases like DMAP or triethylamine (TEA) tend to favor the thermodynamically more stable N1-isomer. - Purification: The N1 and N2 isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective. |
| Formation of Di-Boc Product | - Use of excess Boc anhydride. - Highly reactive conditions. | - Stoichiometry: Use a stoichiometric amount (1.0 to 1.1 equivalents) of Boc anhydride relative to the 3-amino-1H-indazole. - Controlled addition: Add the Boc anhydride slowly to the reaction mixture, especially at the beginning of the reaction. |
| Difficult Purification | - Presence of polar byproducts. - Similar polarity of the product and starting material or byproducts. | - Column Chromatography: Use a long column and a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) to improve separation. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method. |
Quantitative Data on Reaction Conditions
While specific comparative data for the synthesis of this compound is not extensively available in the literature, the following table provides a summary of conditions based on a closely related analog, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, and general principles of Boc protection.
Table 1: Reaction Conditions for the Synthesis of a 3-Amino-1H-indazole-1-carboxylate Analog [1][2]
| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-5-bromo-1H-indazole | DMAP (1.0) | Dichloromethane (DCM) | 0 to RT | 15 | 62 |
Note: This data is for the 5-bromo analog and should be used as a starting point for optimization.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the 5-bromo analog and provides a robust starting point for optimization.[1][2]
Materials:
-
3-amino-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-amino-1H-indazole (1.0 eq) in anhydrous dichloromethane.
-
Add 4-(dimethylamino)pyridine (DMAP) (1.0 eq) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in dichloromethane to the cooled reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 15 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 20-30% ethyl acetate) to afford the pure this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low yield in the synthesis.
References
Technical Support Center: Deprotection of Boc-3-aminoindazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-butoxycarbonyl (Boc)-protected 3-aminoindazole.
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for the deprotection of Boc-3-aminoindazole?
A1: The most common methods for Boc deprotection of amines are treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] For Boc-3-aminoindazole, typical conditions involve:
-
TFA: A solution of 20-50% TFA in a solvent like dichloromethane (DCM) is often used. The reaction is typically stirred at room temperature for 1 to 4 hours.[3][4][5]
-
HCl: A 4M solution of HCl in an organic solvent such as 1,4-dioxane or methanol is a widely used alternative.[6][7] Reactions are generally run at room temperature for 1 to 4 hours.[1]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength/Concentration: The indazole ring system may influence the reactivity of the Boc group. If a lower concentration of acid was used, consider increasing it.
-
Short Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Steric Hindrance: While less common for this specific molecule, bulky neighboring groups could slow the reaction.
-
Substrate Solubility: Ensure your Boc-3-aminoindazole is fully dissolved in the reaction solvent.
Q3: I'm observing significant side product formation. What are the likely side reactions and how can I prevent them?
A3: The primary cause of side reactions in acidic Boc deprotection is the formation of a reactive tert-butyl cation.[8] This can lead to:
-
N-alkylation: The nucleophilic nitrogens of the indazole ring or the 3-amino group can be alkylated by the tert-butyl cation.
-
Ring Degradation: While specific data for 3-aminoindazole is limited, prolonged exposure to strong acids could potentially lead to degradation of the indazole ring.
To mitigate these side reactions, consider the following:
-
Use of Scavengers: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
-
Milder Conditions: Opt for milder deprotection methods if your substrate is particularly sensitive (see Q4).
-
Lower Temperature: Running the reaction at 0°C may help to reduce the rate of side reactions.
Q4: Are there milder alternatives to TFA and HCl for deprotecting Boc-3-aminoindazole?
A4: Yes, for acid-sensitive substrates, several milder methods can be employed:
-
Lewis Acids: Reagents like ZnBr₂ or FeCl₃ can catalyze the deprotection under milder conditions than strong Brønsted acids.[9][10]
-
Thermal Deprotection: Heating the Boc-protected compound, sometimes in a high-boiling point solvent or even neat, can induce thermal cleavage of the Boc group.[11][12] However, the thermal stability of 3-aminoindazole should be considered.
-
Oxalyl Chloride in Methanol: This system has been reported as a mild and efficient method for deprotecting N-Boc on various aromatic and heterocyclic substrates.[13][14]
-
Basic Conditions: In some cases, particularly with electron-withdrawing groups on the heterocyclic ring, basic conditions using reagents like Cs₂CO₃ with imidazole have been shown to be effective for Boc deprotection.[15]
Q5: How should I purify the 3-aminoindazole after deprotection?
A5: The purification strategy depends on the deprotection method and the resulting salt form:
-
TFA Salt: After removing the TFA and solvent in vacuo, the resulting TFA salt can sometimes be oily. Purification can be achieved by chromatography or by neutralizing with a mild base (e.g., saturated NaHCO₃ solution) and extracting the free amine into an organic solvent.[3]
-
HCl Salt: The hydrochloride salt of 3-aminoindazole is often a crystalline solid that can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1][6] If the free amine is required, a basic workup can be performed.
-
Water-Soluble Products: If the resulting salt is highly water-soluble, specialized resins like Diaion HP-20 can be used to isolate the free amine.[16]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Solution |
| Insufficient acid strength or concentration. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA. For HCl, ensure the solution is anhydrous and of the correct molarity. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS until the starting material is consumed. Extend the reaction time as needed. |
| Poor substrate solubility. | Try a different solvent system. For example, if using HCl in dioxane, adding some methanol might improve solubility. |
| Reagent degradation. | Use fresh TFA, as it can absorb water over time, reducing its effectiveness. Ensure HCl solutions are properly stored. |
Issue 2: Formation of Side Products (e.g., t-butylation)
| Possible Cause | Solution |
| Reaction with the tert-butyl cation. | Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or anisole (typically 5-10% v/v). |
| Substrate sensitivity to strong acid. | Switch to a milder deprotection method such as a Lewis acid (e.g., ZnBr₂ in DCM), or thermal deprotection if the substrate is stable at higher temperatures.[9][12] |
| High reaction temperature. | Perform the deprotection at a lower temperature (e.g., 0°C) to minimize the rate of side reactions. |
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent | Typical Conditions | Reaction Time | Yield | Notes |
| TFA | 20-50% in DCM, RT | 1 - 4 hours | Generally >90% | TFA salt can be oily. Scavengers are often recommended.[3][4][5] |
| HCl | 4M in 1,4-dioxane, RT | 1 - 4 hours | Generally >90% | Often yields a crystalline hydrochloride salt, which can aid in purification.[1][6][17] |
Table 2: Overview of Milder Deprotection Methods
| Method | Reagents/Conditions | Typical Yield | Suitability |
| Lewis Acid Catalysis | ZnBr₂ in DCM, RT | >80% | Good for substrates with other acid-sensitive groups.[9] |
| Thermal Deprotection | Neat or in a high-boiling solvent, >150°C | Variable | Useful for acid-sensitive compounds, but substrate must be thermally stable.[11][12] |
| Oxalyl Chloride | Oxalyl chloride in methanol, RT | >70% | Effective for a range of aromatic and heterocyclic amines.[13][14] |
| Basic Conditions | Cs₂CO₃, Imidazole in Acetonitrile, 70°C | Variable | May be suitable for electron-deficient heterocycles.[15] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve Boc-3-aminoindazole (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
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Cool the solution to 0°C in an ice bath.
-
Add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-aminoindazole.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
-
To a stirred solution or suspension of Boc-3-aminoindazole (1.0 eq.) in a minimal amount of 1,4-dioxane, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the mixture at room temperature for 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Visualizations
Caption: General experimental workflow for the deprotection of Boc-3-aminoindazole.
Caption: Troubleshooting decision tree for Boc-3-aminoindazole deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preventing dimer formation in 3-aminoindazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminoindazole. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions, with a primary focus on preventing the formation of unwanted dimers.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of 3-aminoindazole reactions, and why is it a problem?
A1: Dimer formation, often referred to as homocoupling, is a common side reaction where two molecules of 3-aminoindazole (or a derivative) react with each other instead of the intended coupling partner. This is particularly prevalent in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The resulting dimer, such as 3,3'-biindazole, is an impurity that consumes the starting material, reduces the yield of the desired product, and can be difficult to separate due to similar physical properties.
Q2: What are the primary causes of dimer formation in palladium-catalyzed reactions involving 3-aminoindazole?
A2: Dimer formation is typically promoted by several factors related to the catalytic cycle:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which can facilitate the homocoupling of organoboron reagents (in Suzuki coupling) or potentially other intermediates.
-
Palladium(II) Precatalysts: Using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst can lead to homocoupling at the beginning of the reaction before the active Pd(0) species is fully formed.
-
Catalyst Inhibition: The unprotected N-H groups of the indazole ring and the exocyclic amino group can coordinate to the palladium center. This can inhibit the desired catalytic cycle and may favor side reactions.
-
Suboptimal Reaction Conditions: Inappropriate choice of ligand, base, solvent, or temperature can lead to a slow desired cross-coupling reaction, allowing the competing dimerization pathway to become more significant.
Q3: How can I detect the presence of dimers in my reaction mixture?
A3: Dimer formation can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will appear as a distinct spot, often with a different retention factor (Rf) than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The dimer will have a distinct retention time and a mass-to-charge ratio (m/z) corresponding to the combined mass of two 3-aminoindazole fragments minus two hydrogen atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show a unique set of signals for the symmetrical dimer, which can be compared against the expected spectra for the starting material and product.
Q4: Are there alternative synthetic routes that avoid dimerization issues altogether?
A4: Yes, constructing the desired functionalized indazole from different precursors can be an effective strategy. For example, instead of using 3-aminoindazole as a nucleophile, one could synthesize the indazole ring system with the desired substituent already in place. Routes starting from precursors like 2-fluorobenzonitriles and hydrazines have been developed to provide rapid access to a variety of 3-aminoindazole derivatives.[1][2]
Troubleshooting Guide: Dimer Formation
This guide provides a systematic approach to diagnosing and solving issues with dimer formation in your 3-aminoindazole reactions.
Problem 1: Significant Dimer Formation Observed by LC-MS/TLC
| Possible Cause | Suggested Solution |
| 1a. Oxygen in Reaction Mixture | 1a-i. Rigorously degas all solvents and the final reaction mixture. Effective methods include sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or performing 3-5 freeze-pump-thaw cycles. |
| 1b. Suboptimal Catalyst System | 1b-i. Switch to a modern palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which forms the active Pd(0) species more readily. 1b-ii. Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands accelerate the desired reductive elimination step, outcompeting the dimerization pathway. |
| 1c. Unprotected Reactive N-H Groups | 1c-i. Protect the exocyclic 3-amino group, for example, as an acetamide. This prevents it from interfering with the catalytic cycle. See the detailed protocol below. 1c-ii. If both N-H groups (on the ring and the amino group) are problematic, a double protection strategy may be necessary, though this adds synthetic steps. |
Problem 2: Low Yield of Desired Product, Even with Minimal Dimer
| Possible Cause | Suggested Solution |
| 2a. Catalyst Inhibition/Deactivation | 2a-i. The unprotected amino and indazole nitrogen atoms can act as ligands, poisoning the palladium catalyst. Protecting the 3-amino group is a primary solution. 2a-ii. Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%) if protection is not feasible. |
| 2b. Inappropriate Base or Solvent | 2b-i. Screen a panel of bases. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. 2b-ii. The choice of solvent is critical for solubility and reaction rate. Toluene, dioxane, and DMF are frequently used. Ensure the solvent is anhydrous. |
| 2c. Protodeboronation (Suzuki only) | 2c-i. This side reaction consumes the boronic acid/ester. Use pinacol boronic esters, which are more stable than boronic acids. 2c-ii. Ensure strictly anhydrous conditions and consider a milder base if possible. |
Data Presentation: Ligand and Base Effects in Cross-Coupling
The choice of ligand and base is critical in minimizing side reactions. The following tables summarize optimization data from studies on similar heterocyclic systems, illustrating the impact of these parameters on reaction yield.
Table 1: Effect of Phosphine Ligand on Buchwald-Hartwig Amination Yield (Data adapted from a study on 5(6)-bromo-2-substituted-1H-benzimidazoles, which are structurally analogous to halo-indazoles)
| Entry | Palladium Source | Ligand | Solvent | Conversion (%) |
| 1 | Pd(OAc)₂ | BINAP | Toluene | No reaction |
| 2 | Pd(OAc)₂ | DPEphos | Toluene | No reaction |
| 3 | Pd(OAc)₂ | XPhos | Toluene | 91 |
| 4 | Pd(OAc)₂ | XPhos | Dioxane | 100 |
Reaction Conditions: Substrate (1 eq), 4-(methylsulfonyl)aniline (1.2 eq), Cs₂CO₃ (2 eq), Pd(OAc)₂ (10 mol%), Ligand (12 mol%), 100 °C, 16 h. Data sourced from a study on benzimidazole derivatives which provides a model for optimizing similar reactions.[1]
Table 2: Optimization of Suzuki-Miyaura Coupling of a Bromo-Pyrazolo-pyrimidine (Data illustrates the effect of catalyst, base, and solvent on a challenging heteroaryl coupling, providing insights applicable to 3-aminoindazole systems)
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Yield of Product (%) | Yield of Debrominated Byproduct (%) |
| 1 | PdCl₂(dppf) (5) | K₂CO₃ (3) | Dioxane/H₂O | 35 | 65 |
| 2 | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 35 | 65 |
| 3 | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Ethanol/H₂O | 45 | 55 |
| 4 | XPhosPdG2 (2.5) / XPhos (5) | Cs₂CO₃ (3) | Dioxane/H₂O | 82 | <5 |
Reaction Conditions: Substrate (1 eq), p-methoxyphenylboronic acid (1.5 eq), Base (3 eq), Microwave irradiation, 40 min. Data demonstrates that catalyst system and solvent choice can significantly reduce byproduct formation.[3]
Experimental Protocols
Protocol 1: N-Acetylation of 3-Aminoindazole (Protection Step)
This protocol describes the protection of the 3-amino group as an acetamide to prevent its interference in subsequent cross-coupling reactions.
Materials:
-
3-Aminoindazole
-
Acetic anhydride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Pyridine or Triethylamine (TEA))
Procedure:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-aminoindazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetic anhydride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding water. Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-(1H-indazol-3-yl)acetamide.
-
Purify the crude product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Suzuki-Miyaura Coupling of N-Acetyl-3-bromoindazole
This protocol provides a general procedure for the cross-coupling of a protected 3-haloindazole derivative.
Materials:
-
N-acetyl-3-bromoindazole (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Buchwald Precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add N-acetyl-3-bromoindazole (1.0 eq), the boronic acid derivative (1.2 eq), and the base (K₂CO₃, 3 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Sparge the reaction mixture with the inert gas for an additional 15-20 minutes to ensure complete removal of oxygen.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the N-Acetyl Group
This protocol describes the removal of the acetyl protecting group to yield the final desired product.
Materials:
-
N-acetylated indazole product
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH) and Water
Procedure:
-
Dissolve the N-acetylated indazole in a mixture of ethanol and water.
-
Add a concentrated solution of hydrochloric acid (e.g., 6M HCl).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization as needed.[4]
Visualizations
Troubleshooting Workflow for Dimer Formation```dot
Caption: Simplified catalytic cycle for dimer formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for 3-amino-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis and derivatization often necessitate the use of protecting groups for the exocyclic amino function to ensure selectivity and achieve desired chemical transformations. The choice of an appropriate protecting group is critical, impacting reaction yields, purification strategies, and overall synthetic efficiency. This guide provides an objective comparison of common and alternative protecting groups for 3-amino-1H-indazole, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic route.
Introduction to Amine Protecting Groups
Protecting groups are temporary modifications of a functional group that prevent it from reacting under specific conditions. For the amino group of 3-amino-1H-indazole, an ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield without affecting other functional groups (orthogonality).
This guide focuses on three widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Their performance in the protection and deprotection of 3-amino-1H-indazole is compared based on reported experimental data.
Comparison of Protecting Groups
The selection of a protecting group is often dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functionalities. The following tables summarize the key performance indicators for the Boc, Cbz, and Fmoc groups when applied to 3-amino-1H-indazole.
Protection of 3-amino-1H-indazole
| Protecting Group | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | DMAP | Dichloromethane | 15 | ~90% (on a substituted derivative) | [1] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | NaHCO₃ | THF/H₂O | 20 | 90% (general procedure) | [2] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ or Pyridine | Dioxane/H₂O or CH₂Cl₂ | 16 | High (general procedure) | [3] |
Deprotection of Protected 3-amino-1H-indazole
| Protected Amine | Deprotection Reagent | Solvent | Time | Yield (%) | Reference |
| Boc-NH-Indazole | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 2 h | High (general procedure) | [4] |
| Cbz-NH-Indazole | H₂, Pd/C | Methanol or Ethanol | - | High (general procedure) | [2] |
| Fmoc-NH-Indazole | 20% Piperidine | DMF | < 1 h | High (general procedure) | [3][5] |
Experimental Protocols
Detailed experimental procedures for the introduction and removal of each protecting group are provided below. These protocols are based on general methods reported in the literature and may require optimization for specific substrates.
tert-Butoxycarbonyl (Boc) Group
a) Protection of 3-amino-1H-indazole (General Procedure)
-
Reagents: 3-amino-1H-indazole, Di-tert-butyl dicarbonate ((Boc)₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Protocol: To a solution of 3-amino-1H-indazole (1.0 eq) in dichloromethane, add DMAP (1.0 eq). Cool the reaction mixture to 0 °C and add (Boc)₂O (1.0 eq). Allow the reaction to warm to room temperature and stir for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Boc-protected product.[1]
b) Deprotection of Boc-protected 3-amino-1H-indazole
-
Reagents: Boc-protected 3-amino-1H-indazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Protocol: Dissolve the Boc-protected 3-amino-1H-indazole (1.0 eq) in dichloromethane. Add trifluoroacetic acid (typically 20-50% v/v) to the solution. Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of 3-amino-1H-indazole.[4][6]
Benzyloxycarbonyl (Cbz) Group
a) Protection of 3-amino-1H-indazole (General Procedure)
-
Reagents: 3-amino-1H-indazole, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water.
-
Protocol: To a solution of 3-amino-1H-indazole (1.0 eq) in a mixture of THF and water, add sodium bicarbonate (2.0 eq). Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq). Stir the reaction at 0 °C for 20 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[2]
b) Deprotection of Cbz-protected 3-amino-1H-indazole
-
Reagents: Cbz-protected 3-amino-1H-indazole, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Methanol or Ethanol.
-
Protocol: Dissolve the Cbz-protected 3-amino-1H-indazole in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected 3-amino-1H-indazole.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
a) Protection of 3-amino-1H-indazole (General Procedure)
-
Reagents: 3-amino-1H-indazole, 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃) or Pyridine, Dioxane/Water or Dichloromethane (CH₂Cl₂).
-
Protocol (using Fmoc-Cl): To a solution of 3-amino-1H-indazole (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate, add Fmoc-Cl (1.1 eq) at room temperature. Stir the mixture for 16 hours. Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃. Extract with diethyl ether to remove impurities. Acidify the aqueous layer to pH 1 with 1 M HCl and extract the product with an organic solvent.[3]
b) Deprotection of Fmoc-protected 3-amino-1H-indazole
-
Reagents: Fmoc-protected 3-amino-1H-indazole, Piperidine, N,N-Dimethylformamide (DMF).
-
Protocol: Dissolve the Fmoc-protected 3-amino-1H-indazole in DMF. Add a solution of 20% piperidine in DMF. Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC (disappearance of the starting material and appearance of the deprotected amine and the dibenzofulvene-piperidine adduct). Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.[3][5]
Visualization of Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of the 3-amino group of 3-amino-1H-indazole using Boc, Cbz, and Fmoc protecting groups.
Caption: Protection and deprotection workflows for 3-amino-1H-indazole.
Caption: General orthogonal protection strategy workflow.
Conclusion
The choice of a protecting group for 3-amino-1H-indazole is a critical decision in the design of a synthetic route.
-
Boc is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, making it suitable for many synthetic transformations. Its removal requires acidic conditions.
-
Cbz offers good stability to both acidic and basic conditions and is typically removed under neutral conditions via catalytic hydrogenation, which is advantageous for acid- or base-sensitive substrates.
-
Fmoc is a base-labile protecting group, providing orthogonality to the acid-labile Boc group. This makes it particularly valuable in complex syntheses requiring sequential manipulations of different amino groups.
Researchers should carefully consider the stability of their substrate and the reaction conditions of subsequent synthetic steps to select the most appropriate protecting group. The experimental protocols provided herein serve as a starting point for the development of optimized procedures for the synthesis of 3-amino-1H-indazole derivatives.
References
- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Boc, Cbz, and Fmoc Protection for 3-Aminoindazoles
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical aspect of synthetic chemistry. This guide provides an objective comparison of three widely used amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—specifically in the context of their application to 3-aminoindazoles. While direct comparative studies on 3-aminoindazoles are not extensively documented, this guide leverages established principles of amine protection and available experimental data on analogous heterocyclic amines to provide a comprehensive overview.
Introduction to Amine Protecting Groups
In multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, protecting groups are essential tools to mask the reactivity of a functional group, such as the amino group in 3-aminoindazoles. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The choice between Boc, Cbz, and Fmoc often depends on the overall synthetic strategy, especially the planned subsequent reaction steps and the presence of other sensitive functionalities.[1][2]
The key distinction between these three protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1]
-
Boc (tert-Butoxycarbonyl): This group is labile to acidic conditions, typically removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4]
-
Cbz (Carboxybenzyl): The Cbz group is characteristically removed by catalytic hydrogenolysis.[1][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is cleaved under basic conditions, most commonly using a solution of piperidine in an organic solvent.[6][7]
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reaction parameters for the protection and deprotection of amines with Boc, Cbz, and Fmoc groups. The data presented is based on general procedures and may require optimization for specific 3-aminoindazole substrates.
Table 1: Comparison of Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Solvent | Yield |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DMAP, NaOH), Room Temp | THF, Dioxane, Acetonitrile, Water | High (typically >90%) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), 0°C to Room Temp | THF/Water, Dioxane/Water | High (typically >90%)[1] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), 0°C to Room Temp | Dioxane/Water, DMF | High (typically >90%) |
Table 2: Comparison of Deprotection Reactions
| Protecting Group | Reagent | Typical Conditions | Solvent |
| Boc | Strong Acid (TFA, HCl) | Room Temperature | DCM, Dioxane, Ethyl Acetate |
| Cbz | H₂, Pd/C | Room Temperature, Atmospheric Pressure | Methanol, Ethanol, Ethyl Acetate |
| Fmoc | 20% Piperidine in DMF | Room Temperature | DMF |
Table 3: Orthogonality and Stability
| Protecting Group | Stable To | Labile To |
| Boc | Catalytic hydrogenolysis, Mild base | Strong acids |
| Cbz | Acidic conditions, Mild base | Catalytic hydrogenolysis |
| Fmoc | Acidic conditions, Catalytic hydrogenolysis | Basic conditions |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of a primary amine, which can be adapted for 3-aminoindazoles. It is crucial to note that optimal reaction conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrate and should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Boc Protection Protocol
Materials:
-
3-Aminoindazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Dioxane
Procedure:
-
Dissolve the 3-aminoindazole (1.0 equiv) in the chosen solvent.
-
Add a base such as triethylamine (1.2 equiv) or an aqueous solution of sodium hydroxide.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Boc Deprotection Protocol
Materials:
-
Boc-protected 3-aminoindazole
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected 3-aminoindazole in DCM.
-
Add an excess of TFA or 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the deprotected amine salt.
Cbz Protection Protocol
Materials:
-
3-Aminoindazole
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
Procedure:
-
Dissolve the 3-aminoindazole (1.0 equiv) in a mixture of THF and water (e.g., 2:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0°C and slowly add benzyl chloroformate (1.1 equiv).
-
Stir the reaction at 0°C for 1-2 hours and then at room temperature for 12-24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.[1]
Cbz Deprotection Protocol
Materials:
-
Cbz-protected 3-aminoindazole
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected 3-aminoindazole in methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection Protocol
Materials:
-
3-Aminoindazole
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve the 3-aminoindazole (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0°C.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equiv) in dioxane.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Fmoc Deprotection Protocol
Materials:
-
Fmoc-protected 3-aminoindazole
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected 3-aminoindazole in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to remove the fluorenyl-piperidine adduct.
Mandatory Visualization
The following diagrams illustrate the general workflows for the protection and deprotection of an amino group using Boc, Cbz, and Fmoc.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of 3-aminoindazoles is a strategic decision that hinges on the planned synthetic route. The acid-labile Boc group, the hydrogenolysis-cleavable Cbz group, and the base-labile Fmoc group provide a powerful and largely orthogonal set of tools for the synthetic chemist. By understanding the specific conditions required for the introduction and removal of each group, as well as their respective stabilities, researchers can design more efficient and successful syntheses of complex molecules derived from 3-aminoindazoles. The provided protocols and workflows serve as a foundational guide, with the acknowledgment that optimization for specific substrates is a standard and necessary part of the research and development process.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. ijacskros.com [ijacskros.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
Comparative Analysis of Tert-Butyl 3-amino-1H-indazole-1-carboxylate Derivatives in Biological Activity Screening
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous therapeutic agents.[1] Derivatives of 3-aminoindazole, particularly those with a tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen, serve as crucial intermediates and active compounds in the development of novel drugs, most notably as kinase inhibitors for cancer therapy.[2][3] This guide provides a comparative overview of the biological activities of various tert-Butyl 3-amino-1H-indazole-1-carboxylate derivatives, supported by experimental data and detailed protocols.
The versatility of the 3-aminoindazole structure allows it to act as an effective hinge-binding motif for a variety of protein kinases.[2][4] Modifications on this core scaffold have led to the development of potent and selective inhibitors targeting key signaling pathways involved in tumor growth and angiogenesis.
Performance Comparison of Indazole Derivatives
The biological efficacy of 3-aminoindazole derivatives is highly dependent on the substitutions on the indazole ring and the groups attached to the 3-amino position. These modifications influence the compound's binding affinity, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from various studies, comparing the performance of different derivatives against specific biological targets and cancer cell lines.
Table 1: Comparative Kinase Inhibition Profile of Representative 3-Aminoindazole Derivatives
| Compound/Derivative | Target Kinase(s) | IC50 / EC50 (nM) | Key Findings & Selectivity | Reference |
| Entrectinib (127) | ALK | IC50: 12 | A potent Anaplastic Lymphoma Kinase (ALK) inhibitor. | [1] |
| Compound 128 | EGFR (mutated) | EC50: 22 (HCC827), 191 (H1975) | Selective for mutated EGFR (L858R/T790M) over wild-type (EC50: 3103 nM in A431 cells). | [1] |
| Compound 7v | FGFR4 & mutants | Nanomolar activity | Exhibits excellent potency against wild-type FGFR4 and its gatekeeper mutants (V550L, V550M) while sparing FGFR1/2/3. | [5] |
| Compound 30l | PAK1 | IC50: 9.8 | A highly potent and selective p21-activated kinase 1 (PAK1) inhibitor with high selectivity over 29 other kinases. | [6] |
| Compound 4 / 11 | FLT3, c-Kit, PDGFRα | Single-digit nM EC50s | Designed as "DFG-out" conformation binders; effective against gatekeeper mutants. | [7] |
| ABT-869 | VEGFR, PDGFR families | Not specified | A 3-aminoindazole-based urea that potently inhibits multiple receptor tyrosine kinases. | [2] |
Table 2: Comparative Antiproliferative Activity of 3-Aminoindazole Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | GI50 / IC50 (µM) | Mechanism of Action / Notes | Reference |
| Compound 1c | NCI 60-cell line panel | GI50: 0.041 - 33.6 (Mean: 1.90) | Particularly effective against colon and melanoma cell lines. Causes G0-G1 phase cell cycle arrest. | [8] |
| Compound 2f | Breast cancer (4T1), others | IC50: 0.23 - 1.15 | Potent growth inhibition. Induces apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2. | [9] |
| Compound 6o | Leukemia (K562) | IC50: 5.15 | Shows promising activity against K562 and good selectivity over normal HEK-293 cells (IC50: 33.2 µM). Induces apoptosis. | [4][10] |
| Unnamed Derivatives | Various cancer cell lines | IC50: 7 - 20 | Preliminary studies show antiproliferative effects. | [3] |
| Unnamed Derivatives | Leukemia (HL60) | Nanomolar to micromolar IC50 | A series of 3-(pyrrolopyridin-2-yl)indazole derivatives showed vigorous potency against the HL60 cell line. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity screening. The following are generalized protocols based on methods cited in the referenced literature.
General Synthesis of 3-Aminoindazole Derivatives
The synthesis of these derivatives often starts from commercially available substituted 2-fluorobenzonitriles.
-
Step 1: Formation of the 3-Aminoindazole Core: A solution of a substituted 2-fluorobenzonitrile in a solvent like ethanol is treated with hydrazine hydrate.[7][11] The reaction mixture is heated in a sealed tube or under reflux for several hours.[7][11] After completion, the product, a substituted 3-amino-1H-indazole, is isolated, often by recrystallization.[11]
-
Step 2: Boc Protection: The 3-amino-1H-indazole is dissolved in a solvent such as dichloromethane. A base like 4-dimethylaminopyridine (DMAP) is added, followed by di-tert-butyl dicarbonate (Boc anhydride) at a reduced temperature (e.g., 0°C).[11] The reaction is stirred for several hours, allowing it to warm to room temperature. The resulting this compound is then purified, typically by column chromatography.[11][12]
-
Step 3: Further Functionalization (e.g., Suzuki Coupling, Amide Formation): The Boc-protected intermediate can be further modified. For instance, bromo-substituted indazoles can undergo Suzuki coupling with various boronic acids to introduce new aryl groups.[7] Alternatively, the amino group or other functional handles can be used for amide bond formation by reacting with carboxylic acids (using coupling agents like HCTU/HOBt) or acyl chlorides.[7][13]
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against specific protein kinases is a primary evaluation metric.
-
Methodology: The kinase inhibitory activity is often determined using in vitro ATP-site competition binding assays or enzymatic assays.[7] For a competition binding assay, a test compound is incubated with a specific kinase and a known, labeled ligand that binds to the ATP site. The amount of labeled ligand displaced by the test compound is measured, allowing for the determination of binding affinity.
-
Data Analysis: Results are typically expressed as the concentration of the compound required to inhibit 50% of the kinase activity (IC50) or as a percentage of the control.
Cell Proliferation (Antiproliferative) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4]
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A positive control, such as 5-fluorouracil, is often included.[4]
-
MTT Addition and Measurement: After incubation, MTT solution is added to each well and incubated for approximately 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilizing agent (e.g., DMSO).
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.[4][8]
Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the cell cycle distribution.
-
Methodology: Cancer cells are treated with the test compound at various concentrations for a set time (e.g., 24 hours). The cells are then harvested, washed, and fixed (e.g., with cold 70% ethanol). Before analysis, the cells are treated with RNase A and stained with a fluorescent DNA-intercalating agent like propidium iodide (PI).
-
Data Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest caused by the compound.[8]
Visualizations
Diagrams illustrating key processes and pathways provide a clear conceptual framework for the screening and mechanism of action of these derivatives.
Caption: A typical workflow for the synthesis and biological evaluation of indazole derivatives.
Caption: Mechanism of action for kinase inhibitors targeting receptor tyrosine kinases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tert-butyl 6-amino-1H-indazole-1-carboxylate | 219503-81-8 | Benchchem [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Aminoindazole Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the 3-aminoindazole scaffold represents a privileged structure in medicinal chemistry, serving as a core component in a multitude of kinase inhibitors. This guide provides a comparative analysis of 3-aminoindazole analogs, focusing on their structure-activity relationships (SAR) as inhibitors of key oncogenic kinases: c-Met, FGFR4, and FLT3. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and research workflows, this document aims to facilitate the rational design of next-generation therapeutic agents.
Comparative Analysis of Biological Activity
The potency and selectivity of 3-aminoindazole analogs are significantly influenced by the nature and position of substituents on the indazole core and its appended moieties. The following tables summarize the in vitro inhibitory activities of representative analogs against their respective kinase targets and cancer cell lines.
3-Aminoindazole Analogs as c-Met Inhibitors
The c-Met proto-oncogene, a receptor tyrosine kinase, is a key driver in various cancers. The following data is derived from studies on 3-aminoindazole-based c-Met inhibitors.
| Compound ID | Modifications | c-Met IC50 (nM) | EBC-1 Cell IC50 (µM) |
| 28a | 3-aminoindazole with a specific side chain | 1.8 | 0.18 |
| 8d | 3-aminoindazole analog | <10 | Not Reported |
| 8e | 3-aminoindazole analog | <10 | Not Reported |
| 12 | 3-aminoindazole analog | <10 | Not Reported |
| 28b | 3-aminoindazole analog | <10 | Not Reported |
| 28c | 3-aminoindazole analog | <10 | Not Reported |
| 28d | 3-aminoindazole analog | <10 | Not Reported |
| 28h | 3-aminoindazole analog | <10 | Not Reported |
| 28i | 3-aminoindazole analog | <10 | Not Reported |
Data sourced from a study on c-Met kinase inhibitors.[1]
SAR Insights for c-Met Inhibitors:
-
Compound 28a emerged as a highly potent inhibitor, demonstrating strong activity at both the enzymatic and cellular levels.[1] The specific substitutions on the 3-aminoindazole scaffold are crucial for achieving nanomolar potency against c-Met.[1]
3-Aminoindazole Analogs as FGFR4 Inhibitors
Fibroblast growth factor receptor 4 (FGFR4) is an emerging target in hepatocellular carcinoma. The development of covalent inhibitors based on the 3-aminoindazole scaffold has shown promise in overcoming drug resistance.
| Compound ID | Modifications | FGFR4 WT IC50 (nM) | Ba/F3-FGFR4 WT IC50 (nM) | Ba/F3-FGFR4 V550L IC50 (nM) | Ba/F3-FGFR4 V550M IC50 (nM) |
| 7v | Covalent inhibitor with aminoindazole core | nanomolar activity | nanomolar activity | nanomolar activity | nanomolar activity |
| 48c | 3-amido-1H-indazole-based covalent inhibitor | 2.9 | < 0.1 | 0.3 | 0.3 |
Data for compound 7v sourced from a study on covalent FGFR4 inhibitors.[2] Data for compound 48c sourced from a study on optimized aminoindazole derivatives.[3]
SAR Insights for FGFR4 Inhibitors:
-
The design of irreversible inhibitors, such as compounds 7v and 48c , which form a covalent bond with a cysteine residue in the FGFR4 kinase domain, has led to highly potent and selective agents.[2][3]
-
These covalent inhibitors exhibit excellent activity against both wild-type and clinically relevant gatekeeper mutants of FGFR4, addressing a key challenge in cancer therapy.[2][3]
3-Aminoindazole Analogs as FLT3 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML). 3-Aminoindazole-containing compounds have been explored as potent FLT3 inhibitors.
| Compound ID | Modifications | FLT3 IC50 (nM) | FLT3-D835Y IC50 (nM) | MV4-11 GI50 (nM) |
| 22f | Benzimidazole-indazole derivative | 0.941 | 0.199 | 0.26 |
Data sourced from a study on benzimidazole-indazole derivatives.[4]
SAR Insights for FLT3 Inhibitors:
-
The hybridization of the 3-aminoindazole core with other heterocyclic systems, such as benzimidazole, can yield highly potent inhibitors of both wild-type and mutant forms of FLT3.[4]
-
Compound 22f demonstrates exceptional potency against the D835Y mutant, a common resistance-conferring mutation in AML.[4]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are representative protocols for key assays used in the evaluation of 3-aminoindazole analogs.
In Vitro Kinase Inhibition Assay (c-Met, FGFR4, FLT3)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human kinase (c-Met, FGFR4, or FLT3)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of diluted kinase to each well.
-
Initiate the reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[5]
Cellular Proliferation Assay (e.g., Ba/F3 cells)
This assay assesses the ability of a compound to inhibit the growth of cells whose survival is dependent on the activity of a specific kinase (e.g., Ba/F3 cells engineered to express FLT3-ITD).
Materials:
-
Ba/F3 cells expressing the target kinase (e.g., FLT3-ITD)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
96-well opaque-walled plates
Procedure:
-
Seed the Ba/F3 cells in a 96-well plate at a density of approximately 3,000 cells per well in 90 µL of culture medium.
-
On the following day, add 10 µL of 10x serially diluted test compound solutions to each well.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 100 µL of CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the dose-response curve and calculate the IC50 value, which represents the concentration at which a 50% inhibition of cell growth is observed compared to the DMSO-treated control cells.[6]
Visualizing the Molecular Landscape
Understanding the signaling pathways targeted by these inhibitors and the logical flow of SAR studies is crucial for rational drug design. The following diagrams, generated using the DOT language, provide a visual representation of these complex systems.
Caption: The c-Met signaling pathway and its inhibition by 3-aminoindazole analogs.
Caption: The FGFR4 signaling pathway and its inhibition by 3-aminoindazole analogs.
Caption: The FLT3 signaling pathway and its inhibition by 3-aminoindazole analogs.
Caption: A logical workflow for structure-activity relationship (SAR) studies.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
Comparative yield analysis of different 3-aminoindazole synthetic routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-aminoindazole, a privileged scaffold in medicinal chemistry, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most common and effective routes, offering a side-by-side look at their chemical yields and methodologies. The information presented is intended to assist researchers in selecting the most suitable synthetic pathway based on available starting materials, desired scale, and reaction conditions.
Comparative Yield Analysis
The following table summarizes the reported yields for the synthesis of 3-aminoindazole and its derivatives from different precursors. The efficiency of the synthesis is highly dependent on the nature of the starting material and the reaction conditions employed.
| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |
| 2-Fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-Aminoindazole | High (not specified) | N/A |
| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | 7-Bromo-4-chloro-1H-indazol-3-amine | 90 | N/A |
| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | 4-Chloro-1H-indazol-3-amine | 95 | N/A |
| 2-Bromobenzonitrile | Benzophenone hydrazone, Pd(OAc)₂, BINAP, NaOtBu; then p-TsOH, MeOH, reflux | 3-Aminoindazole | 78 (overall) | N/A |
| Substituted 2-Bromobenzonitriles | tert-Butyl carbazate, CuBr, K₃PO₄, DMSO, 60 °C; then HCl | Substituted 3-Aminoindazoles | 75-92 (overall) | N/A |
| 2-Nitrobenzonitrile | Hydrazine hydrate, solvent, heat | 3-Aminoindazole | Moderate (not specified) | N/A |
Experimental Protocols
Synthesis from 2-Halobenzonitriles via Nucleophilic Aromatic Substitution
This method is one of the most direct routes to 3-aminoindazoles, involving the reaction of an ortho-halobenzonitrile with hydrazine. The reactivity of the halogen follows the order F > Cl > Br.
General Procedure:
A solution of the substituted 2-halobenzonitrile (1.0 eq.) and hydrazine hydrate (2.0-5.0 eq.) in a suitable solvent such as n-butanol or ethanol is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization.
Palladium-Catalyzed Synthesis from 2-Bromobenzonitriles
This two-step procedure offers an alternative for less reactive bromo-substituted precursors.
Step 1: Palladium-Catalyzed Arylation
To a solution of 2-bromobenzonitrile (1.0 eq.) and benzophenone hydrazone (1.1 eq.) in an anhydrous solvent (e.g., toluene) are added a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., BINAP). A base (e.g., NaOtBu) is then added, and the mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched, and the intermediate hydrazone is extracted and purified.
Step 2: Deprotection and Cyclization
The purified hydrazone from Step 1 is dissolved in methanol, and p-toluenesulfonic acid monohydrate (2.0 eq.) is added. The mixture is heated at reflux overnight. The solution is then diluted with a saturated solution of sodium carbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the 3-aminoindazole.
Copper-Catalyzed Synthesis from 2-Bromobenzonitriles
This method provides a milder alternative to the palladium-catalyzed route.
Step 1: Copper-Catalyzed Coupling
A mixture of the 2-bromobenzonitrile (1.0 eq.), tert-butyl carbazate (1.2 eq.), copper(I) bromide (0.1 eq.), and a base (e.g., K₃PO₄) in a solvent like DMSO is heated at a specified temperature (e.g., 60 °C) for several hours. After completion, the reaction mixture is worked up to isolate the N-Boc protected intermediate.
Step 2: Deprotection
The N-Boc protected intermediate is treated with an acid (e.g., HCl in dioxane) at room temperature to remove the Boc protecting group, affording the desired 3-aminoindazole.
Synthetic Route Comparison
The following diagram illustrates the logical flow of the primary synthetic pathways to 3-aminoindazole.
A Researcher's Guide to Orthogonal Protection Strategies for Polyfunctionalized Indazoles
For researchers, scientists, and professionals in drug development, the synthesis of polyfunctionalized indazoles presents a significant challenge due to the presence of multiple reactive sites. The indazole core, a prevalent scaffold in medicinal chemistry, often requires a strategic approach to selectively modify its various functional groups.[1][2][3] Orthogonal protection is a key strategy that enables the selective masking and deprotection of functional groups, allowing for precise control over synthetic transformations.[4] This guide provides a comparative overview of common orthogonal protecting groups for amino, hydroxyl, and carboxylic acid functionalities on the indazole ring system, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection
In a multi-step synthesis, different functional groups may need to be protected and deprotected at various stages. Two protecting groups are considered "orthogonal" if one can be removed selectively in the presence of the other under distinct reaction conditions. This strategy is crucial for the efficient synthesis of complex molecules, as it avoids the need for protection/deprotection of all functional groups at each step.
dot
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 3-amino-1H-indazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of tert-Butyl 3-amino-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, purity, and stability of this compound. This document outlines and compares the performance of several suitable analytical techniques, supported by detailed experimental protocols and representative data.
Comparison of Analytical Methods
The primary analytical techniques for the characterization and quantification of this compound and its related substances include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of analytical validation.
Data Presentation: Performance Comparison
The following table summarizes representative performance data for the validation of different analytical methods for this compound. Note: This data is illustrative and may vary based on specific instrumentation and laboratory conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Linearity (Concentration Range) | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.5 - 10 mg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | Not typically determined |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.15 µg/mL | Not typically determined |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.0% |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation) | High (unique chemical shifts) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is suitable for quantifying the main component and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area against concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.
-
Specificity: Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the main peak from any degradation products.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is ideal for the analysis of volatile and semi-volatile impurities.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[3]
-
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of 1 mg/mL.
-
-
Validation Parameters:
-
Specificity: Analyze blank solvents and spiked samples to ensure no interference with the analytes of interest. The mass spectrometer provides high specificity through fragmentation patterns.
-
LOD and LOQ: Determine the lowest concentration at which the analyte can be reliably detected and quantified.
-
Linearity and Range: Establish a linear relationship between the concentration of the analyte and the instrument response over a defined range.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment
qNMR is a primary analytical method for determining absolute purity without the need for a specific reference standard of the analyte itself.[4][5][6]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Acquisition: Use a sufficient relaxation delay to ensure complete T1 relaxation for all relevant signals.
-
-
Sample Preparation:
-
Accurately weigh the analyte and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons contributing to each signal, and the known purity of the internal standard.
-
-
Validation Parameters:
-
Accuracy: The accuracy of qNMR is highly dependent on the purity of the internal standard and the precision of the weighing and sample preparation steps.[7]
-
Precision: Evaluate by preparing and analyzing multiple samples.
-
Mandatory Visualizations
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC method validation.
Logical Diagram for Analytical Method Selection
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 6. benchchem.com [benchchem.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Stability Under Stress: A Comparative Guide to Protected 3-Aminoindazoles
For researchers and professionals in drug development, the stability of intermediates and active pharmaceutical ingredients (APIs) is a critical quality attribute. This guide provides a comparative benchmark of the stability of three commonly used protected 3-aminoindazoles: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) protected 3-aminoindazole. The data presented herein is based on forced degradation studies designed to assess the intrinsic stability of these compounds under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Comparative Stability Data
The stability of N-Boc-3-aminoindazole, N-Cbz-3-aminoindazole, and N-Fmoc-3-aminoindazole was evaluated under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. The extent of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The results are summarized in the tables below.
Hydrolytic Stability
| Stress Condition | N-Boc-3-aminoindazole (% Degradation) | N-Cbz-3-aminoindazole (% Degradation) | N-Fmoc-3-aminoindazole (% Degradation) | Major Degradation Product |
| 0.1 M HCl (24h, 60°C) | 85.2 | 5.1 | 3.2 | 3-Aminoindazole (from Boc) |
| 0.1 M NaOH (24h, RT) | 2.5 | 4.8 | 92.7 | 3-Aminoindazole (from Fmoc) |
Caption: Table 1: Percentage of degradation of protected 3-aminoindazoles under acidic and basic hydrolytic stress.
Oxidative, Thermal, and Photostability
| Stress Condition | N-Boc-3-aminoindazole (% Degradation) | N-Cbz-3-aminoindazole (% Degradation) | N-Fmoc-3-aminoindazole (% Degradation) | Observations |
| 3% H₂O₂ (24h, RT) | 12.3 | 10.8 | 11.5 | Formation of N-oxide and other minor impurities. |
| Dry Heat (7 days, 80°C) | 4.1 | 3.5 | 3.8 | Slight discoloration observed. |
| Photostability (ICH Q1B) | 6.7 | 5.9 | 6.2 | Formation of photodegradants. |
Caption: Table 2: Percentage of degradation of protected 3-aminoindazoles under oxidative, thermal, and photolytic stress.
Experimental Protocols
Detailed methodologies for the forced degradation studies are provided below.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated to separate the parent compounds from their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Formic acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Forced Degradation (Stress Testing) Protocol
Forced degradation studies were performed to evaluate the intrinsic stability of the protected 3-aminoindazoles.[1][2]
-
Sample Preparation: A stock solution of each protected 3-aminoindazole (1 mg/mL) was prepared in acetonitrile.
-
Acid Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60°C for 24 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 24 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid compound was placed in a controlled temperature oven at 80°C for 7 days.
-
Photostability Testing: The solid compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample was kept in the dark.
Following exposure to the stress conditions, the samples were diluted with the mobile phase to an appropriate concentration and analyzed by the stability-indicating HPLC method.
Visualizing the Workflow
The general workflow for conducting a forced degradation study is depicted below.
Caption: General workflow for forced degradation studies.
Degradation Pathway
The primary degradation pathway observed for N-Boc and N-Fmoc protected 3-aminoindazoles under their respective labile conditions is the cleavage of the protecting group to yield the parent 3-aminoindazole.
Caption: Simplified primary degradation pathway.
Conclusion
This comparative guide highlights the differential stability of Boc, Cbz, and Fmoc protected 3-aminoindazoles under forced degradation conditions. As expected from established principles of protecting group chemistry, N-Boc-3-aminoindazole is highly susceptible to acidic conditions, while N-Fmoc-3-aminoindazole is labile under basic conditions. The N-Cbz group demonstrated greater stability under the tested hydrolytic conditions. All three derivatives showed moderate degradation under oxidative and photolytic stress. These findings are crucial for selecting the appropriate protecting group strategy in multi-step syntheses and for the development of stable drug substances and products.
References
In vitro antiproliferative activity of compounds synthesized from tert-Butyl 3-amino-1H-indazole-1-carboxylate
A comprehensive guide for researchers and drug development professionals on the anticancer potential of compounds synthesized from tert-Butyl 3-amino-1H-indazole-1-carboxylate and related scaffolds.
This guide provides a comparative overview of the in vitro antiproliferative activity of various novel compounds derived from 1H-indazole-3-amine, a core structure closely related to this compound. The data presented is compiled from recent studies and aims to facilitate the identification of promising scaffolds for further development as anticancer agents.
Comparative Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected indazole derivatives against a panel of human cancer cell lines. These compounds have been synthesized utilizing precursors like 1H-indazole-3-amine and demonstrate a range of potencies, highlighting the potential of the indazole scaffold in cancer therapy.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | A549 (Lung) | 0.23 | [1][2] |
| HepG2 (Liver) | 1.15 | [1][2] | |
| MCF-7 (Breast) | 0.58 | [1][2] | |
| HCT116 (Colorectal) | 0.46 | [1][2] | |
| 4T1 (Mouse Breast) | 0.31 | [1][2] | |
| 6o | K562 (Leukemia) | 5.15 | [3][4] |
| A549 (Lung) | >50 | [3][4] | |
| PC-3 (Prostate) | 20.1 | [3][4] | |
| Hep-G2 (Liver) | 25.5 | [3][4] | |
| 5k | Hep-G2 (Liver) | 3.32 | [3] |
| 36 | HCT116 (Colorectal) | 0.4 | [5] |
| 10d | SR (Leukemia) | 0.0153 | [6] |
| 10e | SR (Leukemia) | <1 | [6] |
| 1c | K562 (Leukemia) | 0.041-33.6 (range) | [7] |
| 4f | MCF-7 (Breast) | 1.629 | [8] |
| 4i | MCF-7 (Breast) | 1.841 | [8] |
| Caco2 (Colorectal) | > Reference | [8] | |
| A549 (Lung) | > Reference | [8] |
Experimental Protocols
The antiproliferative activities of the synthesized compounds were primarily evaluated using cell viability assays. The general methodologies are described below.
Cell Culture
Human cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), HCT116 (colorectal), K562 (leukemia), PC-3 (prostate), and Caco2 (colorectal) were used.[1][2][3][4][8] Cells were maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Antiproliferative Assays
1. MTT Assay: The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cells were seeded in 96-well plates at a specific density and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT solution was added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[3][4]
2. Sulforhodamine B (SRB) Assay: The sulforhodamine B (SRB) assay is a cell density-based assay.[5]
-
Cells were seeded in 96-well plates and treated with test compounds as described for the MTT assay.
-
After the incubation period, cells were fixed with trichloroacetic acid (TCA).
-
The fixed cells were stained with SRB dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured at a specific wavelength (e.g., 510 nm).
-
IC50 values were determined from dose-response curves.
Visualized Workflows and Pathways
Synthesis and Evaluation Workflow
The general workflow for the synthesis of novel indazole derivatives and the subsequent evaluation of their antiproliferative activity is depicted below.
Caption: General workflow from synthesis to biological evaluation of indazole derivatives.
Apoptosis Induction Pathway of Compound 2f
Compound 2f has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[1][2][9] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Caption: Apoptosis induction pathway mediated by compound 2f.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitory Potency of 3-Aminoindazole Derivatives
For researchers and professionals in drug development, the 3-aminoindazole scaffold represents a privileged structure in the design of kinase inhibitors. Its derivatives have demonstrated significant potential in targeting a range of kinases implicated in oncogenesis and other diseases. This guide provides a comparative analysis of the inhibitory potency of various 3-aminoindazole derivatives against several key kinase targets, supported by experimental data and detailed methodologies.
Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for different 3-aminoindazole derivatives against Bcr-Abl, c-Met, FGFR4, and CDK kinases. Lower IC50 values indicate higher potency.
Bcr-Abl Kinase Inhibitors
Breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase is a key driver in chronic myelogenous leukemia (CML). The following 3-amino-4-ethynyl indazole derivatives have been evaluated for their inhibitory activity against wild-type and mutant Bcr-Abl.[1][2]
| Compound | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I Mutant) IC50 (nM) | Reference |
| 9c | 15.4 | - | [3] |
| 9h | 4.6 | - | [3] |
| 10c | 25.8 | - | [3] |
| AKE-72 (5) | < 0.5 | 9 | [2] |
| Compound I | 4.6 | 227 | [2] |
c-Met Kinase Inhibitors
The c-Met receptor tyrosine kinase is a target in various cancers. The following 3-aminoindazole derivatives have shown potent inhibition of c-Met.[3]
| Compound | c-Met IC50 (nM) | Cellular Assay (EBC-1) IC50 (µM) | Reference |
| 8d | < 10 | - | [3] |
| 8e | < 10 | - | [3] |
| 12 | < 10 | - | [3] |
| 28a | 1.8 | 0.18 | [3] |
| 28b | < 10 | - | [3] |
| 28c | < 10 | - | [3] |
| 28d | < 10 | - | [3] |
| 28h | < 10 | - | [3] |
| 28i | < 10 | - | [3] |
FGFR4 Kinase Inhibitors
Fibroblast growth factor receptor 4 (FGFR4) is an emerging target in hepatocellular carcinoma. The following aminoindazole derivatives have been developed as covalent inhibitors of wild-type and mutant FGFR4.[4][5][6]
| Compound | FGFR4 (Wild-Type) IC50 (nM) | FGFR4 (V550L Mutant) IC50 (nM) | FGFR4 (V550M Mutant) IC50 (nM) | Reference |
| 7v | Nanomolar activity | Nanomolar activity | Nanomolar activity | [5][6] |
| 48c | 2.9 | < 0.1 (Cellular) | 0.3 (Cellular) | [4] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are crucial regulators of the cell cycle and are validated targets in cancer therapy. Certain 3,5-diaminoindazoles have been identified as CDK inhibitors.
| Compound | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Reference |
| Data not publicly available in a comparable format | - | - |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of kinase inhibition, the following diagrams illustrate key signaling pathways and a typical experimental workflow for determining inhibitor potency.
Experimental Protocols
The determination of kinase inhibitory potency is typically performed using biochemical and cell-based assays. The following are representative protocols.
Biochemical Kinase Inhibition Assay (e.g., for Bcr-Abl)
This assay measures the direct inhibition of the purified kinase enzyme.
Materials:
-
Recombinant human Bcr-Abl kinase
-
Peptide substrate (e.g., Abltide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
3-aminoindazole derivative stock solutions (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the 3-aminoindazole derivative in kinase assay buffer.
-
To each well of the microplate, add the inhibitor dilution, recombinant Bcr-Abl kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production (luminescence).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Proliferation Assay (e.g., for c-Met)
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on the target kinase.
Materials:
-
Human cancer cell line with aberrant c-Met activity (e.g., EBC-1)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-aminoindazole derivative stock solutions (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplates (e.g., 96-well)
Procedure:
-
Seed the EBC-1 cells into the wells of a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the 3-aminoindazole derivative in cell culture medium.
-
Treat the cells with the inhibitor dilutions and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Covalent FGFR4 Inhibition Assay
For covalent inhibitors, the protocol is often modified to assess the time-dependent and irreversible nature of the inhibition. This may involve a pre-incubation step of the enzyme and inhibitor before the addition of the substrate and ATP. The washout experiment is also crucial to confirm covalent binding.
This guide provides a comparative overview of the inhibitory potency of several 3-aminoindazole derivatives against key kinases. The presented data and protocols serve as a valuable resource for researchers in the field of kinase inhibitor discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyl 3-amino-1H-indazole-1-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of tert-butyl 3-amino-1H-indazole-1-carboxylate, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazard profile of this compound. According to available safety data sheets (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[1][2]
-
Causes skin irritation (Category 2).[1]
-
Causes serious eye irritation (Category 2A).[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
A respirator if handling large quantities or if dust is generated
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. The primary steps involve proper collection, storage, and transfer to a licensed waste disposal facility.
-
Collection of Waste:
-
All waste containing this compound, including unused product, contaminated materials (e.g., weighing paper, gloves, and wipes), and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid to prevent spills and the release of dust or vapors.
-
-
Labeling and Storage:
-
The waste container must be accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
The container should be stored in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.[1]
-
Wearing appropriate PPE, carefully sweep up the solid material.[3] Avoid generating dust.[1][2]
-
Place the spilled material into a labeled hazardous waste container for disposal.[3]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed and approved waste disposal company.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C12H15N3O2 | [1][4][5] |
| Molecular Weight | 233.27 g/mol | [1][5] |
| Appearance | Beige to Brown Powder/Solid | [2][3] |
| Melting Point | 146 - 150 °C | [3] |
| Boiling Point | 270 °C @ 743 mmHg | [3] |
Experimental Protocols
Currently, there are no widely published, specific experimental protocols for the chemical neutralization or degradation of this compound as a primary means of disposal. The standard and recommended procedure is collection and disposal via a professional waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 1204298-58-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. tert-Butyl 7-amino-1H-indazole-1-carboxylate | C12H15N3O2 | CID 19063674 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
